Fimepinostat

Catalog No.
S548375
CAS No.
1339928-25-4
M.F
C23H24N8O4S
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fimepinostat

CAS Number

1339928-25-4

Product Name

Fimepinostat

IUPAC Name

N-hydroxy-2-[[2-(6-methoxy-3-pyridinyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide

Molecular Formula

C23H24N8O4S

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CUDC907; CUDC 907; CUDC-907; fimepinostat;

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

The exact mass of the compound Fimepinostat is 508.16412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is CUDC-907 Fimepinostat and how does it work

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual Pathway Inhibition

CUDC-907's unique mechanism arises from its coordinated inhibition of the PI3K and HDAC pathways, which are often dysregulated in cancer.

graphname cluster_HDAC HDAC Inhibition cluster_PI3K PI3K Inhibition CUDC907 CUDC-907 (Fimepinostat) HDAC HDAC Enzymes CUDC907->HDAC Inhibits PI3K PI3K CUDC907->PI3K Inhibits H3 Histone H3 HDAC->H3 Deacetylates AcH3 Acetylated Histone H3 (Relieves Transcriptional Repression) H3->AcH3 Acetylation Increased Apoptosis Cell Cycle Arrest & Apoptosis AcH3->Apoptosis PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Phosphorylates AKT AKT (p-AKT) PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates cMyc c-Myc (Downregulated) mTOR->cMyc Regulates cMyc->Apoptosis DNADamage DNA Damage & Replication Stress Apoptosis->DNADamage

The synergistic effect of dual inhibition leads to:

  • Enhanced anti-proliferative activity and apoptosis [1] [2]
  • Suppression of key oncogenic drivers like c-Myc [1] [3]
  • Induction of DNA damage and replication stress by downregulating DNA damage response proteins like CHK1 and Wee1 [2] [3]

Preclinical & Clinical Evidence

CUDC-907 has demonstrated broad anti-cancer activity in preclinical models and is under clinical investigation.

Cancer Type Model Key Findings Reference
Hepatocarcinoma (HCC) In vitro (cell lines & primary cells) & in vivo Suppressed HCC cells; inhibited PI3K/AKT/mTOR, downregulated c-Myc. [1]
Acute Myeloid Leukemia (AML) In vitro & in vivo (xenograft) Induced apoptosis; dependent on Mcl-1, Bim, c-Myc; induced DNA damage. [2] [4]
Neurofibromatosis Type 2 (NF2) In vitro (schwannoma cells) & in vivo Reduced cell viability; promoted apoptosis; decreased YAP protein levels. [5]
Lymphoma (DLBCL) Phase I Clinical Trial Objective responses in relapsed/refractory patients; FDA Fast Track designation. [6]
Neuroendocrine Tumors In vitro & in vivo Increased uptake of diagnostic/therapeutic agent mIBG, enhancing theranostics. [7]

A promising application is in combination therapy. CUDC-907 synergistically enhances the anti-leukemic activity of venetoclax (a BCL-2 inhibitor) in AML models by downregulating Mcl-1 and increasing DNA damage [3].

Experimental Protocols for Key Assays

For researchers, here are methodologies from cited studies to evaluate CUDC-907 activity.

In Vitro Viability and Apoptosis Assay (2D/3D Culture)

This protocol is adapted from studies on hepatocarcinoma and AML cells [1] [2].

  • Cell Culture: Use relevant cancer cell lines. For 3D spheroid culture, seed cells (e.g., 1,500 cells/well) in a 96-well plate with agarose microwells and culture for 2-3 days to form spheroids [1].
  • Drug Treatment: Add CUDC-907 diluted in culture medium to the spheroids. For dose-response, serially dilute the inhibitor across a concentration range (e.g., six concentrations) [1].
  • Viability Measurement: After 3 days of treatment, assess viability using CellTiter-Glo 3D Cell Viability Assay. Measure luminescence [1].
  • Apoptosis Measurement: For 2D cultures, treat cells for 24 hours. Use Annexin V-FITC/PI staining followed by flow cytometry analysis to quantify apoptotic cells [2] [3].
  • Data Analysis: Calculate inhibition ratios and half-maximal inhibitory concentration (IC₅₀) using appropriate statistical software (e.g., Probit method with SPSS) [1].
In Vivo Efficacy Study in Xenograft Model

This protocol is based on an AML xenograft study [2] [3].

  • Animal Model: Use 8-week-old immunocompromised NSG-SGM3 female mice.
  • Xenograft Establishment: Inject cancer cells (e.g., 1x10⁶ MV4-11 cells/mouse) intravenously [2].
  • Drug Administration:
    • Randomization: On day 3 post-injection, randomize mice into groups (e.g., 5 mice/group).
    • Dosing: Administer CUDC-907 orally. A common regimen is 100 mg/kg, using a vehicle of 3% ethanol, 1% Tween-80, and sterile water [2] [3].
    • Schedule: Treat daily for 8 days, followed by 4 days off treatment, then daily for another 6 days [2].
  • Endpoint Monitoring: Record body weight daily. The primary efficacy endpoint is often survival, calculated as the percentage increase in lifespan (%ILS) compared to the vehicle control group [2].

Future Research Directions

  • Explore its potential in combination therapies with other targeted agents, building on the synergy observed with venetoclax [3].
  • Investigate its utility as a "theranostic" enhancer, as seen in neuroendocrine tumors where it increased the uptake of a radiopharmaceutical [7].
  • Identify predictive biomarkers for patient response, such as MYC alterations in lymphoma [6].

References

Fimepinostat HDAC classes I IIB inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Fimepinostat HDAC Inhibition Profile

The following data details the half-maximal inhibitory concentration (IC₅₀) of this compound for specific HDAC targets, demonstrating its potent activity, particularly against Class I HDACs [1].

HDAC Class Specific Isoform This compound IC₅₀ (nM)
Class I HDAC1 1.7 nM
HDAC2 5.0 nM
HDAC3 1.8 nM
HDAC8 191 nM
Class IIB HDAC6 27 nM
HDAC10 2.8 nM

Experimental Evidence and Protocols

The potency of this compound, as defined in the table above, was determined through standardized in vitro function assays. The key methodological details are as follows [1]:

  • Enzyme Source: Recombinant human HDAC proteins were expressed in baculovirus-infected insect Sf9 cells.
  • Assay Substrate: The fluorogenic substrate Ac-peptide-AMC was used.
  • Measurement Principle: HDAC activity removes acetyl groups from the substrate, leading to the release of a fluorescent AMC group. The level of fluorescence is inversely proportional to the inhibitor's potency.
  • Procedure: The enzyme was pre-incubated with this compound for 15 minutes before the substrate was added. Fluorescence, indicating the amount of AMC released, was measured after one hour to determine the IC₅₀ values.

Beyond isolated enzyme inhibition, this compound's functional impact has been confirmed in cellular models.

Cellular Efficacy in Latent HIV Reversal

This compound has demonstrated potent activity as a latency-reversing agent in HIV research, providing a relevant example of its functional effect in primary cells [2].

  • Cell Models: Studies used latently HIV-1-infected J-lat Tat-GFP and ACH-2 cell lines, as well as CD4+ T cells isolated from HIV-1-positive donors on long-term antiretroviral therapy.
  • Stimulation Protocol: Cells were treated with clinically achievable concentrations of 25 nM this compound for 16 to 48 hours.
  • Readout: HIV-1 reactivation was measured by GFP expression (J-lat cells) or the release of p24 antigen (ACH-2 cells). In primary CD4+ T cells, reactivation was quantified by measuring cell-associated unspliced HIV-1 RNA using Droplet Digital PCR.
  • Key Finding: At 25 nM, this compound showed latency-reversing potential comparable to romidepsin (a potent HDACi) but, importantly, did not induce undesirable T-cell activation or proliferation.

Mechanism of Action and Signaling Pathways

As a dual PI3K/HDAC inhibitor, this compound disrupts two key oncogenic and signaling pathways simultaneously. The following diagram illustrates its core mechanism and downstream effects.

G cluster_HDAC HDAC Inhibition cluster_PI3K PI3K Pathway Inhibition This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition PI3K_Inhibition PI3K_Inhibition This compound->PI3K_Inhibition Chromatin_Relaxation Chromatin_Relaxation HDAC_Inhibition->Chromatin_Relaxation Increased H3 Acetylation Gene_Transcription Gene_Transcription Chromatin_Relaxation->Gene_Transcription Reactivates Silenced Genes Apoptosis Apoptosis Gene_Transcription->Apoptosis e.g., Pro-apoptotic Genes Akt_Inhibition Akt_Inhibition PI3K_Inhibition->Akt_Inhibition mTOR_Inhibition mTOR_Inhibition Akt_Inhibition->mTOR_Inhibition cMyc_Downregulation cMyc_Downregulation mTOR_Inhibition->cMyc_Downregulation Among Other Effects cMyc_Downregulation->Apoptosis DNA_Damage DNA_Damage cMyc_Downregulation->DNA_Damage Induces Replication Stress DNA_Damage->Apoptosis If Unrepaired

This compound's dual inhibition induces apoptosis through transcriptional reactivation and oncogenic pathway disruption.

The integrated effect of these pathways leads to several critical outcomes, supported by multiple preclinical studies [3] [4]:

  • Cell Cycle Arrest: Induction of G1 phase arrest.
  • Apoptosis: Promoted through downregulation of anti-apoptotic proteins like Mcl-1 and upregulation of pro-apoptotic proteins like Bim.
  • DNA Damage: CUDC-907 treatment downregulates DNA damage response proteins (CHK1, Wee1) and induces DNA replication stress and damage.

Conclusion for Research Applications

This compound presents a potent, dual-targeting profile with well-defined inhibitory activity against Class I and IIB HDACs. Its ability to simultaneously target the PI3K pathway may provide a synergistic anti-tumor effect and overcome resistance mechanisms seen with single-target agents [5].

References

Fimepinostat PI3K classes Iα β δ inhibitory activity

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Inhibitory Profile (IC₅₀)

Fimepinostat demonstrates potent, dual-targeting activity. The half-maximal inhibitory concentration (IC₅₀) values for its primary targets are listed below.

Target Isoform IC₅₀ (nM) Source
PI3K (Class I) PI3Kα 19 [1] [2] [3]
PI3Kβ 54 [2] [3]
PI3Kδ 39 [1] [2] [3]
PI3Kγ 311 [2] [3]
HDAC (Class I/II) HDAC1 1.7 [1] [2]
HDAC2 5.0 [1] [2]
HDAC3 1.8 [1] [2]
HDAC10 2.8 [1] [2]

Cellular and Functional Activity

The potency of this compound translates into functional cellular effects, as shown by its activity in various cell-based assays.

Assay Type Cell Line / System Activity / EC₅₀ / IC₅₀ Description Source
Cytotoxicity Human Glioma (multiple) EC₅₀ = 0.7 nM Growth inhibition after 72 hrs [1]
Cytotoxicity HCT116 (Colon Cancer) IC₅₀ = 7.34 nM Growth inhibition after 24 hrs (MTT) [1] [2]
Cytotoxicity A2780S (Ovarian Cancer) IC₅₀ = 6.15 nM Growth inhibition after 24 hrs (MTT) [1] [2]
HDAC Inhibition A2780S (Ovarian Cancer) EC₅₀ = 126.25 nM Histone H3 acetylation (Cytoblot) [1] [2]
HDAC Inhibition A2780S (Ovarian Cancer) EC₅₀ = 221.75 nM Tubulin acetylation (Cytoblot) [1] [2]

Key Experimental Protocols

The data cited are generated from standardized biochemical and cellular assays. Here are the methodologies for key experiments.

Biochemical PI3K Inhibition Assay
  • Method: ADP-Glo Luminescent Assay
  • Procedure: Recombinant full-length human PI3K isoforms (e.g., N-terminal GST-tagged p110alpha with untagged p85alpha) are expressed in baculovirus-infected insect Sf9 cells. The enzyme is incubated with this compound and the substrate (e.g., PI:3PS). The reaction proceeds for 60 minutes, and the conversion of ATP to ADP is measured using the ADP-Glo reagent, which quantifies the remaining ATP through luminescence. The resulting IC₅₀ value reflects the compound's potency in inhibiting lipid kinase activity [1].
Biochemical HDAC Inhibition Assay
  • Method: Fluorogenic Assay
  • Procedure: Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 10) are expressed in baculovirus-infected insect Sf9 cells. The enzyme is pre-incubated with this compound for 15 minutes. A fluorogenic substrate, Ac-peptide-AMC, is then added. Active HDAC deacetylates the substrate, releasing the fluorescent AMC group, which is measured after 1 hour. The inhibition of this fluorescence signal is used to calculate the IC₅₀ value [1].
Cellular Growth Inhibition Assay (MTT)
  • Cell Lines: HCT116, A2780S, and others.
  • Procedure: Cells are plated and treated with this compound at various concentrations for 24 hours. The yellow tetrazolium salt MTT is added to the cells. Metabolically active cells reduce MTT to purple formazan crystals. The crystals are solubilized, and the absorbance is measured. The reduction in absorbance, proportional to the reduction in cell viability and growth, is used to determine the IC₅₀ value [1] [2].
Cellular HDAC Inhibition Assay (Cytoblot)
  • Cell Line: A2780S
  • Procedure: Cells are treated with this compound for 6 hours. Cells are then fixed and permeabilized. To measure HDAC1/2/3 inhibition, acetylated Histone H3 levels are detected using a specific primary antibody and a labeled secondary antibody. For HDAC6 inhibition, acetylated tubulin levels are detected similarly. The signal intensity is quantified to determine the effective concentration (EC₅₀) required to increase acetylation [1] [2].

Mechanism of Action and Signaling Pathway

This compound simultaneously inhibits PI3K and HDAC enzymes, disrupting two major oncogenic signaling pathways. The following diagram illustrates its integrated mechanism of action.

G cluster_pathway1 PI3K-AKT-mTOR Pathway cluster_pathway2 HDAC Pathway compound This compound (CUDC-907) PI3K Class I PI3K (PI3Kα/β/δ) compound->PI3K Inhibits HDAC HDAC Classes I/II (HDAC1/2/3/6/10) compound->HDAC Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival Proliferation mTOR->Survival Apoptosis Apoptosis Cell Cycle Arrest Survival->Apoptosis Suppresses Histones Histone Hyperacetylation HDAC->Histones Inhibition GeneExp Gene Expression Re-activation Histones->GeneExp GeneExp->Apoptosis Promotes

This dual mechanism leads to enhanced anti-tumor effects, including greater growth inhibition and induction of apoptosis compared to targeting either pathway alone [4] [3]. It durably suppresses the PI3K-AKT-mTOR pathway and can inhibit compensatory signaling molecules like RAF-MEK-MAPK [3].

Clinical Relevance and Development Status

This compound's development highlights its potential for treating specific, high-risk cancers:

  • Fast Track Designation: Granted by the U.S. FDA for adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) after two or more lines of therapy [4].
  • Orphan Drug Designation: Also granted by the FDA for the treatment of DLBCL [4].
  • Clinical Activity: In a Phase 1 trial, objective responses were observed in patients with relapsed/refractory DLBCL, with a notable number of responders having tumors with MYC oncogene alterations [4].
  • Recommended Phase 2 Dose (RP2D): 60 mg, administered orally once daily on a schedule of 5 days on and 2 days off, in 21-day cycles [4].

References

Fimepinostat preclinical studies cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fimepinostat (CUDC-907)

This compound (development code CUDC-907) is an orally bioavailable, small-molecule inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) class I isoforms and histone deacetylase (HDAC) enzymes [1]. Its unique molecular structure incorporates the hydroxamate moiety characteristic of HDAC inhibitors within a PI3K inhibitor skeleton, enabling dual-targeting capability from a single agent [2]. This dual mechanism is designed to disrupt two critical oncogenic pathways more effectively than single-agent inhibitors or combination therapies, potentially overcoming compensatory resistance mechanisms while minimizing toxicity and drug-drug interactions [2].

Mechanism of Action and Affected Signaling Pathways

Primary Molecular Targets

This compound exhibits a broad targeting profile across both HDAC and PI3K enzyme families [1]:

  • HDAC Inhibition: Targets class I (HDAC1, 2, 3, 8) and class II (HDAC4, 5, 6, 7, 9, 10, 11) histone deacetylases
  • PI3K Inhibition: Inhibits class I PI3K isoforms (α, β, δ, γ)
Key Affected Signaling Pathways

The diagram below illustrates the core signaling pathways affected by this compound and their functional outcomes in cancer cells:

G cluster_0 This compound Dual Inhibition PI3K PI3K Akt Akt PI3K->Akt inhibits HDAC HDAC MYC MYC HDAC->MYC degrades H3Ace H3Ace HDAC->H3Ace increases mTOR mTOR Akt->mTOR Akt->MYC FOXO1 FOXO1 Akt->FOXO1 activates Angiogenesis Angiogenesis mTOR->Angiogenesis Apoptosis Apoptosis MYC->Apoptosis p21 p21 FOXO1->p21 CellCycle CellCycle p21->CellCycle DNArepair DNArepair H3Ace->DNArepair

This compound's dual inhibition mechanism and downstream effects.

The simultaneous inhibition of these pathways produces multifaceted anti-cancer effects [3] [4]:

  • Transcriptional Regulation: HDAC inhibition increases histone acetylation, altering gene expression of tumor suppressors and oncogenes
  • PI3K/AKT/mTOR Suppression: Blocks this critical proliferation and survival pathway
  • Oncoprotein Downregulation: Particularly affects MYC transcription factor stability and expression
  • Cell Fate Determination: Promotes pro-apoptotic signaling while inhibiting survival signals

Preclinical Efficacy Across Cancer Models

Quantitative Summary of In Vitro Efficacy

Table 1: In vitro efficacy of this compound across various cancer types

Cancer Type Cell Lines Tested Key Findings IC₅₀ Range Combination Synergy
Glioblastoma [5] T98G, A172, U251, U87, U373 Dose-dependent proliferation inhibition & apoptosis induction <50 nM in most lines Synergistic with temozolomide (CI<1)
Pleural Mesothelioma [2] 22 PM cell lines (18 primary) Efficacy linked to c-Myc expression; effective in cisplatin-resistant models Varied across panel Synergistic with cisplatin
Endometrial Cancer [3] ECC1, KLE, Ishikawa H, Hec50 PR expression restored; obesity-enhanced efficacy in HFD models Low nanomolar range Synergistic with progestins
Non-Small Cell Lung Cancer [4] A549, H1299 G2/M phase arrest; mitotic catastrophe; YAP/TAZ downregulation Concentration-dependent Not assessed
Hepatocarcinoma [6] HuH-7, BEL-7402, SMMC-7721, SNU-449 PI3K/AKT/mTOR suppression; c-Myc downregulation Potent inhibition in 3D models Not assessed
In Vivo Efficacy in Animal Models

Table 2: Summary of in vivo preclinical studies of this compound

Cancer Model Model System Dosing Regimen Key Results Toxicity
Glioblastoma [5] U87 xenograft in nude mice 10 mg/kg daily (oral, 21 days) Significant tumor growth inhibition; enhanced survival with TMZ combination No reported toxicity
Endometrial Cancer [3] Xenograft in HFD/NC mice Protocol per Curis guidelines Most effective in HFD models; reduced tumor growth & increased survival Well tolerated
Hepatocarcinoma [6] Tumor-bearing mouse model Not specified Suppressed HCC growth in vivo Not reported

Key Experimental Protocols and Methodologies

Cell Viability and Proliferation Assessment

Standardized protocols for evaluating this compound's anti-proliferative effects across studies included [5] [3] [6]:

  • Cell Culture: 2D monolayer cultures maintained in appropriate media with 10% FBS
  • Drug Treatment: this compound concentrations typically ranged from 0.1 nM to 500 nM, with 72-hour exposure periods
  • Viability Assays:
    • BrdU Incorporation: Measures DNA synthesis in proliferating cells [5]
    • WST-1 Colorimetric Assay: Assesses metabolic activity [3]
    • CellTiter-Glo 3D Assay: Specifically for 3D spheroid models [6]
  • IC₅₀ Determination: Calculated using Probit analysis with SPSS or similar software [6]
Apoptosis and Cell Death Analysis

Comprehensive apoptosis evaluation employed multiple complementary techniques [5]:

  • Annexin V/7-AAD Staining: Differentiates early (Annexin V⁺/7-AAD⁻) and late (Annexin V⁺/7-AAD⁺) apoptotic populations
  • Caspase Activity Assays: Caspase-Glo 3/7 systems to measure executioner caspase activation
  • Western Blot Analysis: Assessment of Bcl-2 family proteins (Bcl-2, Bcl-xL) and cleavage products
Combination Therapy Assessment

The workflow below outlines the standard approach for evaluating this compound combinations:

G Start Establish single-agent dose-response curves Ratio Define fixed-ratio combinations Start->Ratio Treat Treat cells with combination matrix Ratio->Treat Measure Measure cell viability Treat->Measure Analyze Calculate Combination Index (CI) Measure->Analyze Interpret Interpret synergy: CI<1 synergistic CI=1 additive CI>1 antagonistic Analyze->Interpret

Experimental workflow for combination therapy assessment.

  • Combination Index (CI) Analysis: Calculated using CompuSyn software with CI<1 indicating synergy [5]
  • Fixed-Ratio Design: Drugs combined based on their individual dose-response curves [5]
  • SynergyFinder: Web-based tool for analyzing multi-dose combination effects [3]
3D Culture and Spheroid Models

Advanced model systems provided more physiologically relevant testing platforms [6]:

  • Agarose Microwell Platform: Fabricated using 3D-printed molds to create non-adhesive surfaces for uniform spheroid formation
  • Spheroid Formation: 1,500 cells/well seeded in agarose microwell plates
  • Drug Sensitivity Testing: 3-day treatment followed by CellTiter-Glo 3D viability assessment
  • Primary Cell Incorporation: Patient-derived HCC cells maintained in hepatocyte culture medium
In Vivo Study Methodologies

Standardized xenograft protocols enabled translational assessment [5] [3]:

  • Model Generation: Subcutaneous implantation of 5×10⁶ cancer cells into immunocompromised mice
  • Randomization: Animals assigned to treatment groups when tumors reached ~150 mm³
  • Formulation: this compound prepared in 30% Captisol per Curis guidelines [3]
  • Endpoint Analysis: Tumor volume measurement, survival monitoring, and biomarker assessment

Biomarker Correlations and Predictive Markers

MYC as a Predictive Biomarker

Multiple studies identified MYC status as a key determinant of this compound sensitivity [2]:

  • MYC Amplification: Cell lines with MYC copy number gain or amplification showed significantly higher sensitivity
  • Expression Correlation: c-Myc protein expression levels predicted response magnitude
  • Mechanistic Basis: this compound simultaneously reduces MYC transcription and enhances proteasomal degradation of c-Myc protein
Pathway Modulation Biomarkers

Treatment response correlates with specific pathway modifications [3]:

  • PI3K/AKT/mTOR Pathway: Rapid reduction in p-AKT, p-rS6, and p-4EBP1
  • Epigenetic Markers: Increased acetylated histone H3 (H3Ace) levels
  • Apoptotic Markers: Caspase-3/7 activation and Bcl-2 downregulation
  • Cell Cycle Regulators: p21 upregulation and FOXO1 activation
Metabolic and Serum Biomarkers
  • IGF-1 Reduction: Serum IGF-1 levels decreased following treatment, potentially serving as a surrogate marker [3]
  • Obesity Context: Enhanced efficacy in high-fat diet models suggests metabolic context influences response [3]

Discussion and Research Implications

The compiled preclinical data demonstrates that this compound exerts broad anti-cancer activity through its dual-pathway inhibition. Several strategic advantages emerge from these findings:

Research Applications
  • Combination Therapy Development: Strong rationale for combining with standard chemotherapeutics (temozolomide, cisplatin) and hormonal therapies (progestins)
  • Biomarker-Driven Models: MYC-amplified models represent priority targets for further investigation
  • Treatment-Resistant Settings: Demonstrated efficacy in cisplatin-resistant mesothelioma and progestin-resistant endometrial cancer models
Translational Considerations

The consistent activity at nanomolar concentrations across diverse cancer types suggests a favorable potency profile for clinical development. The oral bioavailability and acceptable toxicity profile in preclinical models further support its translational potential.

Conclusion

References

exploratory research on Fimepinostat in solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual PI3K and HDAC Inhibition

Fimepinostat was rationally designed to overcome drug resistance by simultaneously suppressing two critical oncogenic signaling pathways [1].

  • PI3K Inhibition: this compound targets Class I PI3K isoforms (α, β, δ), inhibiting the generation of the second messenger PIP3. This leads to reduced phosphorylation and activation of downstream effectors like AKT and mTOR, a pathway crucial for cell survival, growth, and proliferation [1].
  • HDAC Inhibition: It potently inhibits Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC10) enzymes. HDAC inhibition increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This can result in the transcriptional repression of oncogenes like MYC and upregulation of cell cycle inhibitors like p21 [1].
  • Synergistic Anti-Tumor Effects: The concurrent inhibition disrupts interconnected survival networks. A key synergistic effect is the potent suppression of the MYC oncogene—PI3K inhibition promotes MYC protein degradation, while HDAC inhibition represses its transcription. This dual attack results in potent induction of apoptosis and cell cycle arrest (G2/M phase) [1].

The diagram below illustrates how this dual mechanism converges on key oncogenic drivers:

This compound's dual inhibition converges on MYC suppression and downstream apoptosis.

Preclinical Efficacy in Solid Tumor Models

Preclinical studies have demonstrated this compound's anti-tumor activity across various solid tumors, with notable findings in hepatocellular carcinoma (HCC) and other malignancies [2] [1].

Table 1: Preclinical Efficacy of this compound in Solid Tumor Models

Cancer Type Model System Key Findings Proposed Mechanism
Hepatocellular Carcinoma (HCC) HCC cell lines (HuH-7, BEL-7402, etc.) & primary cells in 3D culture; mouse model [2] Potent inhibitory effects in vitro; suppressed tumor growth in vivo [2] Inhibition of PI3K/AKT/mTOR pathway; downregulation of c-Myc [2]
Thyroid Cancer Preclinical models [1] Anti-proliferative and pro-apoptotic effects [1] Dual PI3K and HDAC inhibition [1]
Pancreatic Adenocarcinoma Preclinical models [2] Demonstrated therapeutic potential [2] Dual PI3K and HDAC inhibition [2]
Neuroblastoma & Schwannoma Preclinical models [1] Induction of apoptosis and cell cycle arrest; inhibition of YAP in schwannoma [1] Dual PI3K and HDAC inhibition [1]
Small Cell Lung Cancer Preclinical models combined with PARP inhibitors [1] Suggested additive or synergistic effects [1] Dual PI3K and HDAC inhibition; potential synergy with DNA damage targeting [1]

Experimental Protocols for Preclinical Research

The methodology from a 2021 study screening this compound in HCC provides a robust example of preclinical evaluation [2].

1. 3D Spheroid Culture Fabrication

  • Microwell Fabrication: Use a 3D-printed resin mold to create microwells in a 96-well plate with 2% melted agarose [2].
  • Plate Saturation: Before cell seeding, saturate the agarose wells with culture medium (e.g., DMEM), repeating the process three times to prepare the surface for culture [2].

2. Cell Seeding and Spheroid Formation

  • Cell Lines: Use relevant cancer cell lines (e.g., HuH-7, SNU-449 for HCC) [2].
  • Seeding Density: Seed cells at an optimized density (e.g., 1,500 cells/well) onto the agarose microwell plate [2].
  • Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM with 10% fetal bovine serum) at 37°C with 5% CO₂. Spheroids typically form within 2-3 days [2].

3. Drug Treatment and Viability Assay

  • Dosing: After spheroid formation, treat with this compound. For screening, an initial concentration (e.g., 10 µM) can be used, followed by dose-response curves with serial dilutions [2].
  • Incubation: Treat spheroids for a set period (e.g., 3 days) [2].
  • Viability Measurement: Use the CellTiter-Glo 3D Cell Viability Assay. This bioluminescent method quantifies ATP, which is directly proportional to the number of viable cells. Calculate the inhibition ratio and determine the half-maximal inhibitory concentration (IC₅₀) using statistical software (e.g., Probit method in SPSS) [2].

The workflow for this drug screening process is summarized below:

workflow Fabricate 1. Fabricate Agarose Microwells Seed 2. Seed Cells for Spheroid Formation Fabricate->Seed Treat 3. Treat with this compound Seed->Treat Measure 4. Measure Cell Viability (CellTiter-Glo 3D Assay) Treat->Measure Analyze 5. Analyze Data (Calculate IC₅₀) Measure->Analyze

Workflow for screening this compound efficacy using 3D spheroid models.

Clinical Development and Trial Status

This compound has not yet been approved by the FDA for any indication and its development in solid tumors has faced challenges [2] [1] [3].

Table 2: Clinical Trial Status in Solid Tumors

Tumor Type Highest Phase Status (as of early 2024) Key Context
Anaplastic/Differentiated Thyroid Cancer Phase 2 Trial Terminated (NCT03002623) [1] [3] Development was discontinued [1].
Recurrent Glioblastoma/Malignant Glioma Phase 1 Status: Active, Not Recruiting (NCT02909777) [3] -
Various Solid Tumors (e.g., NUT Midline Carcinoma) Phase 1 Investigated in early trials [1] [4] Orphan Drug Designation for NUT Midline Carcinoma [1].

Challenges and Future Directions

Despite its innovative mechanism, this compound's clinical translation for solid tumors has been limited. Corporate pipeline updates from Curis have since shifted focus to other assets, suggesting this compound has been deprioritized [1]. Future research could explore:

  • Novel Combinations: Testing this compound with other agent classes (e.g., PARP or BCL2 inhibitors) where preclinical synergy was suggested [1].
  • Biomarker-Driven Selection: Focusing on patients with tumors harboring MYC alterations or other specific molecular features to identify responsive populations [5].

References

Fimepinostat first-in-class dual inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Fimepinostat's design is based on the convergence of the PI3K/AKT/mTOR and HDAC pathways in driving cancer cell proliferation, survival, and resistance [1].

  • Dual Targeting Rationale: Simultaneous inhibition creates a synergistic anti-tumor effect and helps overcome compensatory mechanisms that can lead to resistance with single-target agents [2] [1].
  • Suppression of Oncogenic Proteins: A key outcome of this dual inhibition is the potent suppression of the MYC oncogene. PI3K inhibition promotes MYC protein degradation, while HDAC inhibition represses MYC transcription. This dual attack is particularly effective in MYC-driven cancers, such as some lymphomas [3] [1].
  • Impact on Signaling Pathways: Treatment with this compound leads to reduced phosphorylation of AKT and its downstream target p70S6K, confirming the effective blockade of the PI3K/AKT/mTOR signaling axis in cancer cells [2].

The following diagram illustrates the mechanism of action of this compound and its functional consequences in cancer cells.

G cluster_pathways Inhibition of Key Pathways cluster_effects Functional Consequences This compound This compound HDAC HDAC (Class I/IIb) This compound->HDAC PI3K PI3K (Class I α, β, δ) This compound->PI3K MYC_Transcript MYC Transcription ↓ HDAC->MYC_Transcript AKT p-AKT / p-p70S6K ↓ PI3K->AKT MYC_Protein MYC Oncoprotein Level ↓ AKT->MYC_Protein Apoptosis Induction of Apoptosis AKT->Apoptosis MYC_Transcript->MYC_Protein CellCycle Cell Cycle Arrest (G1 or G2/M Phase) MYC_Protein->CellCycle MYC_Protein->Apoptosis Angiogenesis Inhibition of Angiogenesis MYC_Protein->Angiogenesis DNA_Damage DNA Damage & Mitotic Catastrophe CellCycle->DNA_Damage

Key Experimental Models and Protocols

The following tables summarize the experimental methodologies used to evaluate this compound's efficacy across different research areas.

Table 2: Key In Vitro & Ex Vivo Experimental Models

Study Focus Cell Models Used Key Assays and Readouts

| HIV-1 Latency Reversal [4] | J-lat Tat-GFP (A1 clone), ACH-2 cell lines; primary CD4+ T cells from ART-treated donors. | Flow Cytometry: GFP expression (J-lat). ELISA: HIV-1 p24 gag (ACH-2). Droplet Digital PCR: Cell-associated unspliced HIV-1 RNA (primary cells). T cell phenotyping: CD69 (activation), Ki67 (proliferation). | | Solid Tumors (e.g., Glioblastoma, HCC, NSCLC) [5] [2] [6] | Cell lines: U87, T98G, A172 (GBM); HuH-7, BEL-7402 (HCC); A549, H1299 (NSCLC). Primary cells: Glioblastoma Microvascular Endothelial Cells (GMECs), primary HCC cells. | Viability/Proliferation: CCK-8, BrdU incorporation. Apoptosis: Annexin V/7-AAD staining + Flow Cytometry; Caspase-3/7 activity. Protein Analysis: Western Blot (p-AKT, c-MYC, Bcl-2). Angiogenesis: GMEC capillary network formation on Matrigel. | | Synergy Studies [6] | Glioblastoma cell lines (U251, U373, etc.) treated with this compound + Temozolomide. | Combination Index (CI): Calculated using CompuSyn software. CI < 1 indicates synergy. |

Table 3: Key In Vivo Experimental Models

Disease Model Model Details Treatment & Evaluation

| Glioblastoma Xenograft [6] | Animals: Female athymic nude mice. Engraftment: Subcutaneous injection of U87 cells. Group Size: n=8 per group. | Dosing: this compound (10 mg/kg, oral gavage, daily); Temozolomide (5 mg/kg). Duration: 21 days. Endpoints: Tumor volume (caliper measurements), survival analysis. | | Hepatocarcinoma (HCC) [5] [7] | Animals: Tumor-bearing mouse model (details not fully specified in snippets). Engraftment: Information from full text required. | Dosing & Evaluation: this compound suppressed HCC cells in vivo (specific dosing and metrics from full text). |

Clinical Development and Regulatory Status

This compound has been investigated primarily in hematological malignancies and has received significant regulatory designations, though its development appears to have been deprioritized recently.

  • Key Regulatory Designations: The U.S. FDA granted Orphan Drug Designation for DLBCL in 2015 and Fast Track Designation in 2018 for adult patients with relapsed or refractory DLBCL after two or more lines of therapy [3] [1].
  • Clinical Trial Outcomes: A Phase 1 trial established the recommended Phase 2 dose and showed objective responses in patients with relapsed/refractory DLBCL [3]. However, a Phase 1 combination study with venetoclax was discontinued in 2020 due to lack of efficacy, and a Phase 2 trial in thyroid cancer was terminated [1].
  • Current Status: While some trials (e.g., in pediatric CNS cancers) were listed as ongoing but not recruiting, recent corporate updates from Curis suggest this compound is no longer a primary focus of development [1].

References

Fimepinostat combination therapy protocols with adavosertib

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The therapeutic strategy of combining Fimepinostat and Adavosertib is grounded in a synthetic lethal interaction that disrupts multiple nodes of the DNA Damage Response (DDR) and cell cycle progression.

  • This compound's Role: As a dual inhibitor of PI3K and HDAC, this compound exerts a multi-faceted anti-tumor effect. The HDAC inhibition component alters chromatin structure, making DNA more accessible and susceptible to damage, while also downregulating key oncoproteins like c-Myc. Concurrent PI3K inhibition disrupts crucial survival signaling pathways [1].
  • Adavosertib's Role: Adavosertib is a potent and selective inhibitor of the WEE1 kinase. WEE1 is a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, Adavosertib forces cells with DNA damage to prematurely enter mitosis, leading to catastrophic cell division and death—a process known as mitotic catastrophe [2] [3].
  • Synergistic Effect: The combination is profoundly synergistic. This compound preconditions the cancer cell by inducing DNA damage and epigenetic stress. Adavosertib then capitalizes on this vulnerable state by dismantling the primary (G2/M) checkpoint the cell relies on to repair the damage. This one-two punch results in massive accumulation of DNA damage and significantly enhanced apoptosis (programmed cell death) [4].

The following diagram illustrates the synergistic mechanism of this combination therapy:

G cluster_precondition This compound Preconditioning cluster_catastrophe Adavosertib-Induced Mitotic Catastrophe This compound This compound (HDAC & PI3K Inhibitor) HDAC_Inhibit HDAC Inhibition This compound->HDAC_Inhibit PI3K_Inhibit PI3K Inhibition This compound->PI3K_Inhibit Chromatin_Relaxation Chromatin Relaxation & c-Myc Downregulation HDAC_Inhibit->Chromatin_Relaxation Survival_Signal_Loss Survival Signal Loss PI3K_Inhibit->Survival_Signal_Loss Disrupts DNA_Susceptibility Increased DNA Susceptibility Chromatin_Relaxation->DNA_Susceptibility DNA_Damage_Focal Focal DNA Damage DNA_Susceptibility->DNA_Damage_Focal Induces Focal Damage Adavosertib Adavosertib (WEE1 Inhibitor) G2_Checkpoint_Loss G2/M Checkpoint Abrogation Adavosertib->G2_Checkpoint_Loss Premature_Mitosis Forced Premature Mitotic Entry G2_Checkpoint_Loss->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Premature_Mitosis->Mitotic_Catastrophe DNA_Damage_Focal->G2_Checkpoint_Loss Triggers Reliance on G2/M Checkpoint

Summary of Preclinical Evidence

The following table summarizes key quantitative findings from a relevant preclinical study investigating this combination.

Study Model Key Findings Proposed Mechanisms of Synergy

| Acute Myeloid Leukemia (AML) (Cell lines and primary patient samples) [4] | - Synergistic antileukemic activity (via MTT assay).

  • Enhanced DNA damage (increased γH2AX levels).
  • Increased apoptosis (flow cytometry analysis). | - Downregulation of Wee1, CHK1, and RNR.
  • Suppression of c-Myc [1] [4]. |

Experimental Protocol for In Vitro Combination Studies

This protocol outlines the methodology for evaluating the synergistic effects of this compound and Adavosertib in vitro, based on standardized preclinical research practices.

Cell Culture and Seeding
  • Cell Lines: Use relevant cancer cell models (e.g., AML cell lines such as MOLM-13 or MV4-11). Authenticate all cell lines prior to use.
  • Culture Conditions: Maintain cells in recommended medium (e.g., RPMI-1640 for suspension cells) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells per well for a 72-hour assay) to ensure logarithmic growth without confluence.
Drug Preparation and Treatment
  • Compound Stocks: Prepare stock solutions of this compound and Adavosertib in DMSO. Aliquot and store at -20°C or -80°C.
  • Treatment Scheme:
    • Single-Agent Treatments: Treat cells with a range of concentrations for each drug alone (e.g., this compound: 1 nM - 10 µM; Adavosertib: 10 nM - 10 µM).
    • Combination Treatment: Treat cells with the same range of concentrations of both drugs simultaneously in a constant ratio based on their individual IC₅₀ values.
    • Control Wells: Include cells with media only (untreated control) and cells with equivalent DMSO concentration (vehicle control).
    • Incubation: Incubate the treated cells for 72 hours.
Assessment of Cell Viability and Synergy
  • Cell Viability Assay: After 72 hours, measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's protocol. Measure absorbance/luminescence with a plate reader.
  • Synergy Calculation:
    • Calculate the fraction affected (Fa) for each drug concentration.
    • Analyze the combination data using software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
    • Interpret CI values: CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism.
Analysis of DNA Damage and Apoptosis (Mechanistic Validation)
  • DNA Damage (γH2AX Staining):
    • Treat cells with IC₅₀ concentrations of single agents and their combination for 24 hours.
    • Fix, permeabilize, and stain cells with an anti-γH2AX antibody (ser139) and a fluorescent secondary antibody.
    • Analyze using flow cytometry or immunofluorescence microscopy. An increase in γH2AX signal indicates enhanced DNA double-strand breaks [4] [3].
  • Apoptosis Assay:
    • Treat cells as above for 48 hours.
    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercial kit.
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
  • Protein Extraction and Detection: Harvest treated cells, lyse, and quantify total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies.
  • Target Antibodies:
    • Pathway Inhibition: p-CDK1 (Tyr15), total CDK1 (to confirm WEE1 inhibition by Adavosertib) [3].
    • DNA Damage Response: γH2AX, CHK1, CHK2.
    • Apoptosis: Cleaved Caspase-3, PARP.
    • Other Targets: c-Myc, Wee1 [1] [4].

Critical Considerations for Researchers

  • Clinical Translation Note: While the preclinical data is promising, a phase 1 clinical trial combining the HDAC inhibitor Belinostat with Adavosertib in relapsed/refractory AML and MDS patients showed that the regimen was feasible but did not demonstrate significant efficacy in that advanced patient population [5]. This highlights the challenge of translating in vitro synergy to clinical success.
  • Off-Target Effects: Be aware that this compound's dual targeting can have broad transcriptomic and proteomic effects. Always include control experiments with selective PI3K and HDAC inhibitors to contextualize observed phenotypes.
  • Model Selection: The combination's efficacy may be highly dependent on the genetic background of the model (e.g., TP53 mutation status). Carefully select models that are most relevant to the intended clinical application [6].

References

Comprehensive Application Notes and Protocols: Fimepinostat for HIV-1 Latency Reversal Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fimepinostat and HIV-1 Latency Reversal

This compound (CUDC-907) is an investigational small molecule dual inhibitor that simultaneously targets histone deacetylases (HDAC classes I and IIB) and phosphatidylinositol-3-kinases (PI3K classes Iα, β, and δ). This unique dual mechanism of action has shown significant promise in HIV-1 cure research, particularly in the "shock and kill" strategy for reversing viral latency. The persistence of latent, integrated HIV-1 proviruses predominantly in memory CD4+ T cells remains the primary barrier to eradication despite effective combination antiretroviral therapy (cART). Unlike previously tested HDAC inhibitors that may cause undesirable T-cell activation and proliferation—potentially expanding the latent reservoir—this compound demonstrates potent latency-reversing activity without inducing T-cell activation, making it a compelling candidate for further investigation [1] [2].

The molecular structure of this compound incorporates the hydroxamate moiety common to HDAC inhibitors combined with a PI3K inhibitor skeleton, enabling concurrent inhibition of both pathways with potentially reduced toxicity compared to separate drug administrations [3]. Prior to its investigation for HIV-1 latency reversal, this compound had been primarily studied in oncology contexts, with the FDA granting Fast Track designation for certain lymphoma presentations. Its repurposing for HIV-1 cure research represents an innovative approach to targeting the complex mechanisms that maintain viral latency [4] [5].

Experimental Models for Studying HIV-1 Latency

Cell Line Models

Latently infected cell lines provide standardized, reproducible systems for initial screening of latency-reversing agents (LRAs). The following well-characterized models are commonly employed:

  • J-lat Tat-GFP Clone (A1): This cell line contains an integrated HIV-1 provirus where the GFP gene replaces the viral nef gene, with GFP expression controlled by the HIV-1 promoter. GFP expression serves as a direct marker of HIV-1 transcriptional activation, allowing rapid quantification via flow cytometry. Cells are typically seeded at 2×10⁵ cells/well in 96-well plates and incubated with test compounds for 48 hours before analysis [1].

  • ACH-2 Cells: This model contains replication-competent integrated HIV-1 provirus that can be induced to produce infectious virus. Following stimulation with LRAs, HIV-1 p24 gag production is quantified in culture supernatants using ELISA, providing a direct measurement of viral protein production. Similar to J-lat cells, ACH-2 cells are seeded at 2×10⁵ cells/well and incubated with compounds for 48 hours [1].

Primary Cell Models

While cell lines offer practical advantages, primary cell models more accurately recapitulate the in vivo conditions of HIV-1 latency:

  • Primary CD4+ T-cells from Virally Suppressed Donors: CD4+ T-cells are isolated from donors living with HIV-1 who have maintained undetectable viral loads (<50 copies/mL) on cART for a minimum of 18 months. Cells are typically enriched using magnetic-activated cell sorting (MACS) with negative selection to avoid cellular activation. These cells harbor endogenous latent HIV-1 reservoirs and provide the most clinically relevant system for evaluating LRA efficacy [1] [6].

  • Ex Vivo Viral Reactivation Models: Isolated CD4+ T-cells are stimulated with LRAs for defined periods (typically 16-48 hours), after which cell-associated unspliced HIV-1 RNA is measured using sensitive droplet digital PCR (ddPCR) to quantify changes in HIV-1 transcription. This approach directly measures the induction of viral transcription in cells harboring latent proviruses [1].

Table 1: Comparison of Experimental Models for HIV-1 Latency Studies

Model Type Specific Model Key Readout Advantages Limitations
Cell Line J-lat Tat-GFP (A1) GFP expression by flow cytometry Rapid, quantitative, high-throughput suitable for screening Does not fully recapitulate chromatin structure of primary cells
Cell Line ACH-2 p24 gag production by ELISA Measures viral protein production Clonal population may not represent reservoir heterogeneity
Primary Cell Primary CD4+ T-cells from suppressed donors Cell-associated unspliced HIV-1 RNA by ddPCR Most clinically relevant, captures patient-specific factors Limited cell numbers, donor-to-donor variability
Primary Cell Ex vivo expanded CD4+ T-cells Viral outgrowth and HIV RNA measurement Provides sufficient cells for multiple experiments Requires in vitro expansion that may alter cell physiology

Detailed Experimental Protocols

Compound Preparation and Storage

This compound stock solution is typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 10-100 mM, followed by aliquoting and storage at -20°C to -80°C. For working concentrations, the stock is further diluted in appropriate cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. Panobinostat and romidepsin, commonly used as comparator HDAC inhibitors in these studies, are prepared similarly [1].

HIV-1 Latency Reversal in Cell Lines

The following protocol details the standard approach for assessing latency reversal in J-lat and ACH-2 cell lines:

  • Cell Culture Preparation:

    • Maintain J-lat Tat-GFP and ACH-2 cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (hiFBS), penicillin (100 IU/mL), and streptomycin (100 μg/mL)
    • Seed cells in 96-well plates at a density of 2×10⁵ cells/well in 100 μL complete medium
  • Compound Treatment:

    • Add this compound at clinically relevant concentrations (25 nM is commonly used)
    • Include appropriate controls: DMSO vehicle (0.01%) as negative control, panobinostat or romidepsin as HDAC inhibitor comparators, and PMA (25 nM) as positive control
    • Incubate cells for 48 hours at 37°C with 5% CO₂
  • Readout and Analysis:

    • For J-lat cells: Harvest cells and analyze GFP expression in live, single cells using flow cytometry, gating on viability dye-negative populations
    • For ACH-2 cells: Collect supernatants, inactivate with 1% Empigen for 1 hour, and measure HIV-1 p24 gag levels by ELISA according to manufacturer instructions
    • Perform all experiments in duplicate or triplicate to ensure statistical reliability [1]
Latency Reversal in Primary CD4+ T-Cells

For studies using primary cells from donors living with HIV-1, the following protocol is recommended:

  • Cell Isolation and Culture:

    • Isolate CD4+ T-cells from cryopreserved PBMCs of virally suppressed donors using MACS negative selection to minimize activation
    • Seed cells at 1×10⁶ cells/mL in RPMI 1640 media with 10% hiFBS and antibiotics in 24-well plates
    • Treat cells with this compound (25 nM) or comparator compounds (e.g., romidepsin at 5 nM) for 16 hours at 37°C with 5% CO₂
  • HIV-1 Transcript Measurement:

    • Harvest cells and lysate in RLT+ buffer for RNA extraction using kits such as the AllPrep DNA/RNA Mini Kit
    • Measure cell-associated unspliced HIV-1 RNA using the QX100 Droplet Digital PCR System with appropriate primers and probes
    • Normalize results to cell number or housekeeping genes as appropriate [1]
T-Cell Activation and Proliferation Assessment

A critical aspect of LRA evaluation is assessing potential effects on T-cell activation and proliferation:

  • Cell Culture and Treatment:

    • Isolate PBMCs from HIV-negative donors by Ficoll-Paque density gradient centrifugation
    • Seed PBMCs at 2×10⁶ cells/mL in RPMI 1640 complete medium in 12-well plates
    • Treat with this compound across a concentration range (e.g., 10-100 nM) for 48 hours
  • Flow Cytometry Analysis:

    • Stain cells with viability dye followed by Fc-blocking and surface staining with antibodies against CD3, CD4, CD8, CCR7, CD45RA, and CD69 (activation marker)
    • Fix, permeabilize, and perform intracellular staining for Ki67 (proliferation marker)
    • Analyze using flow cytometry, identifying T-cell subsets by size, granularity, and CD3/CD4/CD8 expression
    • Define central memory T-cells (TCM) as CD45RA-CCR7+ and effector memory T-cells (TEM) as CD45RA-CCR7-
    • Determine positivity gates using isotype control antibodies [1]

Data Analysis and Interpretation

Quantifying HIV-1 Reactivation

Flow cytometry data from J-lat experiments should be analyzed to determine the percentage of GFP-positive cells within live, single-cell populations. Comparison to vehicle (DMSO) controls allows calculation of fold-increase in latency reversal. For ACH-2 cells, p24 gag concentrations are determined from standard curves in ELISA assays, with background subtraction from vehicle controls.

Droplet digital PCR data from primary cell experiments provides absolute quantification of cell-associated unspliced HIV-1 RNA copies per unit, which can be normalized to cell number or input RNA. Statistical significance is typically determined using the Mann-Whitney U test for comparison between groups, with p-values <0.05 considered significant [1].

Assessing T-Cell Activation and Proliferation

Flow cytometry data for T-cell activation and proliferation markers should be analyzed by first gating on live CD3+CD4+ or CD3+CD8+ populations, then determining the percentage of CD69+ (activation) and Ki67+ (proliferation) cells within these populations. Comparison of these percentages across treatment conditions allows assessment of compound effects on T-cell status [1].

Key Research Findings and Data Summary

Efficacy in Latency Reversal

Studies have consistently demonstrated that this compound effectively reverses HIV-1 latency at clinically achievable concentrations:

Table 2: Quantitative Summary of this compound Efficacy Across Experimental Models

Experimental Model This compound Concentration Key Results Comparator Compounds
J-lat Tat-GFP cells 25 nM Robust latency reversal comparable to romidepsin at 2.5 nM Romidepsin, panobinostat
ACH-2 cells 25 nM Significant induction of p24 gag production Romidepsin, panobinostat
Primary CD4+ T-cells from suppressed donors 25 nM Significant increase in cell-associated unspliced HIV-1 RNA Romidepsin (5 nM)
Primary CD4+ T-cells from suppressed donors 25 nM Latency reversal comparable to romidepsin Romidepsin (5 nM)
Effects on T-Cell Activation and Proliferation

A distinctive feature of this compound is its differential effect on T-cell activation compared to other HDAC inhibitors:

  • This compound treatment resulted in decreased T-cell activation (as measured by CD69 expression) and had no negative impact on T-cell proliferation (as measured by Ki67 expression) [1] [2]

  • In contrast, romidepsin stimulation under identical conditions induced marked T-cell activation and proliferation, which could potentially lead to unintended clonal expansion of latently infected CD4+ T-cells—a key mechanism of HIV-1 persistence [1]

  • This dissociation between latency reversal and T-cell activation represents a significant potential advantage for this compound in HIV-1 cure strategies, as it may enable viral reactivation without expanding the reservoir [1]

Mechanism and Signaling Pathways

The following diagram illustrates the proposed dual mechanism of this compound in reversing HIV-1 latency:

G cluster_HDAC HDAC Inhibition Pathway cluster_PI3K PI3K Inhibition Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits PI3K PI3K This compound->PI3K Inhibits LatencyReversal LatencyReversal Histones Histones HDAC->Histones Deacetylates AcetylatedHistones AcetylatedHistones Histones->AcetylatedHistones Increased acetylation ChromatinRelaxation ChromatinRelaxation AcetylatedHistones->ChromatinRelaxation Promotes HIVTranscription1 HIVTranscription1 ChromatinRelaxation->HIVTranscription1 Facilitates HIVTranscription1->LatencyReversal AKT AKT PI3K->AKT Activates TCellActivation TCellActivation AKT->TCellActivation Promotes HIVTranscription2 HIVTranscription2 TCellActivation->HIVTranscription2 Can induce HIVTranscription2->LatencyReversal

Figure 1: Dual Mechanism of this compound in HIV-1 Latency Reversal. This compound simultaneously inhibits HDAC and PI3K signaling pathways. HDAC inhibition increases histone acetylation, leading to chromatin relaxation and facilitated HIV transcription. Concurrent PI3K inhibition modulates T-cell activation pathways, potentially contributing to the unique profile of latency reversal without global T-cell activation.

Troubleshooting and Technical Considerations

  • Cell viability concerns: this compound concentrations above 100 nM may impact cell viability in some primary cell cultures. It is recommended to perform dose-response experiments (typically 10-100 nM) to establish optimal concentrations for each cell type [1]

  • Experimental timing: The optimal incubation time may differ between model systems—16 hours for primary CD4+ T-cells versus 48 hours for cell lines. Conduct time-course experiments to determine ideal exposure durations [1]

  • Combination approaches: Recent evidence suggests that combination LRA regimens may be more effective than single agents. Consider testing this compound in combination with other latency reversing agents with complementary mechanisms [7] [8]

Conclusion

This compound represents a promising candidate for HIV-1 latency reversal with a unique dual mechanism of action and favorable profile of reversing latency without inducing T-cell activation. The experimental protocols outlined in this document provide researchers with standardized methods to evaluate its efficacy across multiple model systems, from initial screening in cell lines to validation in primary cells from virally suppressed donors. As research in this area advances, this compound may play an important role in combination approaches aimed at achieving an HIV-1 cure through the "shock and kill" strategy.

References

Comprehensive Application Notes & Protocols: Screening Fimepinostat using 3D Tumor Spheroid Models

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Fimepinostat and 3D Tumor Spheroid Models

This compound (CUDC-907) represents a novel class of dual-acting targeted therapy that simultaneously inhibits both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. This unique mechanism enables coordinated attack on multiple oncogenic pathways, potentially overcoming compensatory resistance mechanisms that often limit single-target agents. This compound has demonstrated potent anti-tumor effects across diverse cancer types, including hepatocellular carcinoma, glioblastoma, and bladder cancer, through suppression of proliferation, induction of apoptosis, and inhibition of metastatic processes [1] [2] [3]. The drug's ability to downregulate oncogenic transcription factors like c-Myc and disrupt key survival pathways positions it as a promising candidate for further therapeutic development.

The transition from conventional two-dimensional (2D) monolayer cultures to three-dimensional (3D) tumor spheroid models represents a significant advancement in preclinical drug screening. Unlike 2D systems, 3D spheroids better recapitulate the pathophysiological complexity of solid tumors, including the development of hypoxic cores, metabolical gradients, and cell-cell interactions that mimic in vivo conditions [4] [5]. This enhanced biological relevance makes 3D models particularly valuable for predicting clinical efficacy, as they incorporate critical aspects of tumor microenvironment that influence drug penetration, metabolism, and mechanism of action. Studies have consistently demonstrated that drug responses in 3D models correlate better with in vivo outcomes than those in 2D systems, potentially reducing attrition rates in clinical development [6] [5].

Table 1: Key Research Findings on this compound Efficacy in 3D Spheroid Models

Cancer Type Experimental Model Key Findings Reference
Hepatocellular Carcinoma 3D-cultured HCC cell lines & primary cells Suppressed PI3K/AKT/mTOR pathway, downregulated c-Myc, IC~50~ values in nanomolar range [1] [6]
Bladder Cancer T24 and T24R2 (cisplatin-resistant) spheroids Inhibited EMT, migration and invasion; induced apoptosis; higher IC~50~ in spheroids vs monolayers [3]
Glioblastoma U87 and other GBM cell lines in 3D Nanomolar potency; synergy with temozolomide; suppressed Akt/MYC pathway [2]

3D Spheroid Generation Methods

Agarose Microwell Platform

The agarose microwell technique provides a highly controlled environment for generating uniform, reproducible spheroids ideal for high-throughput screening applications. This method utilizes fabricated concave microwells created in agarose-coated plates, which constrain cells to form spheroids of predetermined size and geometry. The protocol begins with preparation of 2% (w/v) agarose solution in deionized water, which is melted and added to 96-well plates (170 μL/well). Sterilized resin molds, designed using Solidworks software and printed with UV-LED 3D printing technology, are then pressed into the liquid agarose to create the microwell structures. Once the agarose solidifies, the molds are carefully removed, resulting in precisely formed microwells. Before cell seeding, the agarose microwells must be saturated with culture medium by adding 170 μL of Dulbecco's Modified Eagle Medium (DMEM) to each well, incubating for 15 minutes, and repeating this process three times [6].

For spheroid formation, HCC cell lines (such as Huh-7, BEL-7402, SMMC-7721, or SNU-449) are seeded at an optimal density of 1,500 cells/well in complete medium (DMEM with 10% fetal bovine serum). The cells are then incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 days to allow spheroid formation. This method generates highly uniform spheroids with minimal size variability, which is critical for reducing experimental variation in drug screening applications. The non-adhesive nature of the agarose surface prevents cell attachment and promotes cell-cell interactions that drive spontaneous spheroid assembly. The main advantages of this technique include excellent reproducibility, compatibility with high-throughput screening, and precise control over spheroid size through adjustment of initial seeding density [6].

Alternative Spheroid Generation Techniques

While the agarose microwell method offers excellent uniformity, several alternative techniques provide valuable options for specific research applications. The hanging drop (HD) method utilizes gravity to aggregate cells in droplets suspended from plate lids, typically employing 20-30 μL droplets containing 1,000-5,000 cells. This technique produces highly compact spheroids without requiring specialized equipment, though it has limitations in throughput and handling. The liquid overlay technique (LOT) uses plates with ultra-low attachment (ULA) surfaces or polymer-coated wells to prevent cell adhesion, forcing cells to aggregate into spheroids. LOT typically employs 5,000-10,000 cells/well in 96-well ULA plates, with spheroids forming over 3-5 days [4]. For more specialized applications, microfluidic platforms enable precise control over the cellular microenvironment and allow generation of spheroids with complex architectures, though with higher equipment requirements [4].

Table 2: Comparison of 3D Spheroid Generation Methods for Drug Screening

Method Principles Advantages Limitations Optimal Cell Seeding Density
Agarose Microwell Cells aggregate in non-adhesive microwells High uniformity, HTS-compatible, precise size control Requires specialized plates/molds 1,500-5,000 cells/well
Hanging Drop Gravity-mediated aggregation in suspended droplets High compactness, no special equipment needed Low throughput, difficult handling 1,000-5,000 cells/droplet
Liquid Overlay (ULA) Non-adhesive surfaces force aggregation Simple protocol, commercial plates available Size variability, cost of specialty plates 5,000-10,000 cells/well
Microfluidic Laminar flow and micro-wells guide assembly Precise microenvironment control, complex models High equipment cost, technical expertise Varies by chip design

spheroid_workflow start Start: Cell Preparation method1 Agarose Microwell Platform start->method1 method2 Hanging Drop Method start->method2 method3 Liquid Overlay Technique (ULA) start->method3 spheroid_form Spheroid Formation (2-4 days incubation) method1->spheroid_form method2->spheroid_form method3->spheroid_form qc_check Quality Control: Size & Morphology Assessment spheroid_form->qc_check qc_check->start Fails QC proceed Proceed to Drug Screening qc_check->proceed Meets QC Criteria

Figure 1: Experimental Workflow for 3D Spheroid Generation and Quality Control. This diagram illustrates the parallel methodological approaches for generating tumor spheroids, with a critical quality control checkpoint before proceeding to drug screening applications.

Drug Screening Protocols

Viability and Cytotoxicity Assessment

Comprehensive viability assessment in 3D spheroid models requires specialized approaches that address the limitations of conventional 2D assays. The CellTiter-Glo 3D Cell Viability Assay provides a robust method for quantifying ATP levels as a marker of metabolic activity and cell viability in spheroid cultures. For screening this compound, spheroids are first cultured for 2-3 days to allow maturation before drug exposure. This compound is typically prepared as a 10 mM stock solution in DMSO and serially diluted in culture medium to generate working concentrations ranging from nanomolar to micromolar levels (0.1 nM-50 μM). After 72 hours of drug exposure, an equal volume of CellTiter-Glo 3D reagent is added to each well, followed by orbital shaking for 5 minutes to induce cell lysis and then a 25-minute incubation at room temperature to stabilize luminescence signals. The resulting luminescence, proportional to the amount of ATP present, is measured using a plate reader, and the percentage inhibition is calculated relative to untreated control spheroids [6].

For secondary confirmation of cytotoxicity, live/dead staining using calcein-AM (for viable cells) and ethidium homodimer-1 (for dead cells) provides spatial information about drug effects within different regions of the spheroid. Following this compound treatment, spheroids are incubated with the fluorescent dyes according to manufacturer protocols (typically 1 μM calcein-AM and 2-4 μM ethidium homodimer-1 for 45-60 minutes at 37°C). After staining, spheroids are washed with PBS and imaged using fluorescence microscopy. Viable cells with intact esterase activity convert non-fluorescent calcein-AM to green fluorescent calcein, while dead cells with compromised membranes permit ethidium homodimer-1 entry, resulting in red fluorescence upon binding to nucleic acids. This approach allows visualization of differential drug effects between the proliferating outer layer and the hypoxic core of spheroids, providing insights into drug penetration and spatial patterns of cell death [3].

Morphological Analysis

Morphological assessment represents a crucial parameter for evaluating this compound efficacy in 3D spheroid models, as effective anti-cancer treatment often induces characteristic structural changes. Brightfield imaging should be performed regularly throughout the treatment period to monitor changes in spheroid size, structure, and integrity. Key morphological parameters to quantify include spheroid diameter (measured along multiple axes), cross-sectional area, and sphericity index (a measure of roundness, calculated as 4π × Area/Perimeter²). These measurements can be automated using specialized image analysis software such as AnaSP or ImageJ with appropriate plugins [5]. Effective this compound treatment typically induces progressive reduction in spheroid size, loss of structural compactness, and surface irregularities indicating loss of viability.

For more sophisticated morphological analysis, light sheet fluorescence microscopy (LSFM) enables detailed 3D reconstruction of entire spheroids without the need for physical sectioning. This advanced imaging technique provides exceptional resolution of internal spheroid architecture, allowing identification of specific zones including the outer proliferating layer, intermediate quiescent region, and necrotic core (when present). When combined with fluorescent viability markers or immunohistochemical staining, LSFM can reveal spatial patterns of drug-induced apoptosis, proliferation inhibition, and changes in tumor microenvironment that would be undetectable in 2D models or conventional microscopy [5]. These comprehensive morphological analyses provide valuable insights beyond simple viability metrics, potentially revealing distinctive response patterns to this compound's dual HDAC and PI3K inhibition.

Invasion and Migration Studies

The anti-metastatic potential of this compound can be evaluated in 3D spheroid models through invasion and migration assays that recapitulate key aspects of metastatic dissemination. For invasion assessment, spheroids are embedded in 3D extracellular matrix substitutes such as Matrigel or rat collagen type I gel, which provide physiological barriers to cell movement. After solidification of the matrix, culture medium with or without this compound is added, and spheroids are monitored for invasive outgrowth over 24-72 hours. The invasive index can be quantified by measuring the area of cell invasion into the surrounding matrix relative to the original spheroid area using image analysis software such as ImageJ [3]. Effective this compound treatment typically demonstrates dose-dependent inhibition of invasive outgrowth, with higher concentrations producing more pronounced suppression of invasion.

For migration evaluation, a modified Transwell assay can be employed using spheroids placed in the upper chamber. The undersurface of the membrane is pre-coated with 25 μL of Matrigel matrix (1 mg/mL) to simulate basement membrane barriers. The lower chamber contains medium with 10% FBS as a chemoattractant, with this compound added at relevant concentrations (typically 0-10 μM) to both chambers. After 24 hours of incubation, migrated cells on the lower membrane surface are stained using the LIVE/DEAD Viability/Cytotoxicity Kit or conventional staining methods, and counted in multiple microscopic fields. The percentage migration inhibition is calculated relative to untreated controls. These functional assays provide critical information about this compound's ability to suppress the invasive phenotype, which is particularly relevant given its documented effects on epithelial-mesenchymal transition (EMT) regulation in bladder cancer models [3].

Mechanism of Action Analysis

Molecular Pathway Assessment

Comprehensive mechanism of action studies are essential for confirming this compound's dual targeting of PI3K/AKT/mTOR and HDAC pathways in 3D tumor spheroids. Following drug treatment, spheroids should be processed for protein extraction and western blot analysis to evaluate pathway modulation. For optimal protein recovery, spheroids are collected, washed with PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Mechanical disruption through sonication or vigorous pipetting may be necessary to ensure complete lysis of the compact spheroid structures. Western blotting should probe for key pathway components including phospho-AKT (Ser473), total AKT, acetylated histone H3, c-Myc, and appropriate loading controls (β-actin or GAPDH) [1] [2]. Effective this compound treatment typically demonstrates dose-dependent reduction in AKT phosphorylation and increased histone acetylation, confirming simultaneous pathway inhibition.

Beyond the primary targets, additional molecular analyses provide insights into downstream consequences of pathway inhibition. Apoptosis induction can be assessed through western blotting for cleavage of caspase-3 and PARP, along with quantification of anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax) proteins. For evaluation of epithelial-mesenchymal transition (EMT), changes in expression of E-cadherin (epithelial marker) and vimentin (mesenchymal marker) should be examined, as this compound has been shown to suppress EMT in bladder cancer models [3]. At the transcriptional level, reverse transcription-quantitative PCR (RT-qPCR) can quantify changes in expression of MYC and its target genes, providing complementary data to protein analyses. These comprehensive molecular profiling approaches confirm this compound's intended mechanism of action while potentially revealing additional biomarkers of response or resistance.

Figure 2: this compound's Dual Mechanism of Action in Tumor Spheroids. This diagram illustrates the coordinated inhibition of PI3K/AKT/mTOR and HDAC pathways, converging on downregulation of c-Myc and multiple anti-tumor effects.

Apoptosis and Proliferation Analysis

Detailed analysis of apoptosis and proliferation provides functional validation of this compound's anti-tumor effects in 3D spheroid models. For quantification of apoptotic cells, the Annexin V/7-AAD staining protocol can be adapted for spheroids. Following drug treatment, spheroids are dissociated into single-cell suspensions using trypsin-EDTA or collagenase treatment, followed by staining with Annexin V-FITC and 7-AAD according to manufacturer instructions. Flow cytometry analysis then discriminates between viable (Annexin V⁻/7-AAD⁻), early apoptotic (Annexin V⁺/7-AAD⁻), late apoptotic (Annexin V⁺/7-AAD⁺), and necrotic (Annexin V⁻/7-AAD⁺) cell populations [2]. Complementary assessment of caspase-3/7 activity using luminescent Caspase-Glo assays provides additional confirmation of apoptosis induction through the intrinsic pathway.

For proliferation assessment, BrdU incorporation assays measure DNA synthesis in spheroids following this compound exposure. Spheroids are pulsed with 10 μM BrdU for 4-6 hours before harvesting, then processed for immunohistochemical detection using anti-BrdU antibodies. Alternatively, Ki-67 immunostaining of spheroid sections provides information about the proliferation fraction in different spheroid regions. For spatial analysis of apoptosis and proliferation throughout the spheroid architecture, immunofluorescence staining of cryosections or whole-mount spheroids can be performed using antibodies against cleaved caspase-3 (apoptosis) and Ki-67 (proliferation), followed by confocal microscopy. This approach reveals zonal differences in drug response, typically showing more pronounced effects in the outer proliferating zone compared to the quiescent core regions [2].

Data Interpretation and Analysis Guidelines

Calculation of IC₅₀ Values

Accurate determination of half-maximal inhibitory concentration (IC₅₀) values is essential for quantifying this compound potency in 3D spheroid models. Data from viability assays (CellTiter-Glo 3D or CCK-8) should be processed by first calculating percentage inhibition relative to untreated controls: Inhibition (%) = [(Fluorescence control - Fluorescence treatment) / (Fluorescence control - Fluorescence blank)] × 100. Non-linear regression analysis is then applied to fit the concentration-response data using a four-parameter logistic curve (variable slope). The IC₅₀ value represents the drug concentration that produces 50% of the maximal response [6]. Importantly, researchers should note that IC₅₀ values derived from 3D spheroid models are typically higher than those from 2D monolayer cultures, reflecting the reduced drug penetration and increased microenvironmental protection in 3D systems. For example, in bladder cancer models, the IC₅₀ for this compound was reported to be 1.5-2.5 fold higher in spheroids compared to monolayers [3].

When interpreting IC₅₀ values, consideration should be given to spheroid-specific factors that influence drug response. Larger spheroids (≥500 μm diameter) with well-developed necrotic cores typically demonstrate higher IC₅₀ values than smaller spheroids due to limited drug penetration and increased fractions of quiescent cells. Similarly, spheroids with compact architecture may show reduced drug sensitivity compared to loosely aggregated spheroids. These factors should be documented and controlled through careful spheroid selection based on size and morphological criteria. For comparative studies, it is recommended to include reference compounds with known mechanisms of action to validate assay performance and provide context for this compound potency. Reporting should include both the calculated IC₅₀ values and the quality metrics of the curve fit (R² value, 95% confidence intervals) to facilitate appropriate interpretation of results.

Assessment of Combination Therapies

Evaluation of combination therapies represents a critical application of 3D spheroid models, with particular relevance for translating this compound to clinical use. For combination studies with temozolomide (in glioblastoma) or cisplatin (in bladder cancer), a systematic approach should include fixed-ratio design across a range of concentrations for both agents alone and in combination. The most rigorous method for analyzing drug interactions is combination index (CI) analysis using the Chou-Talalay method, which quantitatively defines synergism (CI<1), additive effect (CI=1), and antagonism (CI>1) [2]. Calculation can be performed using specialized software such as CompuSyn, which generates CI values across different effect levels (e.g., IC₅₀, IC₇₅, IC₉₀). This approach identified strong synergy between this compound and temozolomide in glioblastoma spheroids, with CI values predominantly below 1 across multiple cell lines [2].

Beyond quantitative CI analysis, combination studies should include appropriate mechanistic endpoints to understand the biological basis of observed interactions. For this compound with temozolomide, assessment of DNA damage markers (γ-H2AX), apoptosis induction, and cell cycle distribution provides insights into how HDAC and PI3K inhibition sensitizes tumors to DNA-damaging agents. Similarly, for combinations with targeted therapies, evaluation of compensatory pathway activation can reveal resistance mechanisms that might be overcome by this compound's dual inhibition approach. These comprehensive combination studies should guide optimal dosing schedules and identify biomarker strategies for patient selection in subsequent clinical development.

Quantification of Morphological Data

Robust quantification of morphological parameters provides valuable supplementary data to conventional viability metrics in assessing this compound response. Using brightfield images captured at consistent timepoints, multiple parameters should be quantified including spheroid cross-sectional area, diameter (both major and minor axes), and circularity (4π × Area/Perimeter²). These measurements can be automated using image analysis software such as AnaSP or ImageJ with customized macros [5]. Significant anti-tumor effects typically manifest as progressive reduction in spheroid size and altered morphology, with effective this compound treatment producing dose-dependent decreases in cross-sectional area and increased irregularity in spheroid shape.

For more sophisticated morphological analysis, 3D reconstruction from multiple z-stack images enables quantification of volume changes and surface characteristics. The sphericity index (a 3D analogue of circularity) can be calculated as ψ = (π^(1/3)(6V)^(2/3))/A, where V is volume and A is surface area. This parameter ranges from 0-1, with values approaching 1 indicating perfect spheres. Effective treatment often reduces sphericity as specific regions of the spheroid respond differentially to therapy. Additionally, texture analysis algorithms can quantify changes in internal architecture that may not be apparent from external measurements alone. These comprehensive morphological analyses complement viability data and may reveal distinctive response patterns to this compound's unique mechanism of action.

Technical Considerations and Troubleshooting

Spheroid Characterization and QC

Rigorous quality control measures are essential for generating reliable, reproducible data from 3D spheroid screening campaigns. Before initiating this compound testing, spheroids should be evaluated for size uniformity, structural integrity, and appropriate morphology. Studies have demonstrated that pre-selection of spheroids with homogeneous volume and shape (sphericity index ≥0.90) significantly reduces data variability in drug response assays [5]. The implementation of standardized acceptance criteria for spheroid inclusion (e.g., diameter within ±10% of target, spherical morphology, clear boundaries) improves inter-experimental reproducibility and enhances the statistical power of subsequent analyses.

For ongoing quality assessment, morphological monitoring throughout the experimental timeline provides critical information about spheroid health and treatment response. Brightfield imaging should document baseline morphology before drug addition and at regular intervals during treatment (e.g., 24h, 48h, 72h). Additionally, incorporation of viability markers at endpoint analyses (e.g., calcein-AM/ethidium homodimer-1 staining) confirms maintained viability in control spheroids throughout the experimental period. For specific applications requiring hypoxic cores, verification of oxygen gradient development using hypoxia probes (e.g., pimonidazole) ensures that larger spheroids (>500 μm diameter) have established the expected physiological microenvironment before drug testing. These characterization steps validate the biological relevance of the 3D model system and ensure that this compound screening occurs under appropriate conditions.

Assay Optimization Recommendations

Method-specific optimization enhances the performance and reliability of 3D spheroid screening assays for this compound. For viability assays using CellTiter-Glo 3D, extended incubation periods with orbital shaking significantly improve signal-to-noise ratios by ensuring complete spheroid lysis and reagent penetration. The recommended protocol includes 5 minutes of shaking followed by 25 minutes of stabilization before luminescence reading, though these parameters may require adjustment based on spheroid size and compactness [6]. For imaging-based assays, appropriate selection of objective magnification (typically 4×-10× for entire spheroids, 20× for structural details) ensures adequate resolution while capturing the complete spheroid structure. Additionally, background subtraction using wells containing medium without spheroids improves quantification accuracy for both viability and invasion assays.

When adapting protocols from 2D to 3D models, several key modifications should be considered. Extended drug exposure times (typically 72-96 hours for 3D versus 48-72 hours for 2D) account for reduced penetration kinetics in compact spheroid structures. Similarly, increased drug concentrations may be necessary to achieve equivalent target modulation in 3D models, though this should be empirically determined for each cell line and spheroid size. For molecular analyses, enhanced extraction protocols incorporating mechanical disruption (sonication or vigorous pipetting) improve protein and RNA recovery from compact spheroid structures. These optimization steps address the unique challenges of 3D model systems and ensure that this compound screening generates robust, biologically relevant data.

Translation to In Vivo Models

Strategic translation of this compound efficacy from 3D spheroid models to in vivo systems maximizes the predictive value of preclinical screening. When designing animal studies, dosing regimens should reflect the concentrations and exposure times that demonstrated efficacy in 3D models. For this compound, the nanomolar potency observed in glioblastoma and hepatocellular carcinoma spheroids [1] [2] has successfully translated to in vivo xenograft models, with effective doses of 10 mg/kg administered daily by oral gavage [2]. Additionally, combination strategies identified as synergistic in 3D models (e.g., this compound with temozolomide) should be prioritized for in vivo validation, as these approaches may enhance therapeutic efficacy while limiting toxicity.

Beyond efficacy confirmation, 3D spheroid models can inform biomarker development for in vivo studies and eventual clinical translation. Molecular changes observed in spheroids following this compound treatment, such as reduced c-Myc expression, decreased AKT phosphorylation, and increased histone acetylation, provide potential pharmacodynamic markers for monitoring target engagement in vivo [1] [2]. Similarly, morphological response patterns observed in spheroids may inform radiographic assessment of treatment response in animal models and clinical trials. This integrated approach leverages the strengths of both 3D in vitro and in vivo model systems to efficiently advance this compound through the drug development pipeline, potentially accelerating translation to clinical application while reducing late-stage attrition.

Conclusion

The application of 3D tumor spheroid models for screening this compound represents a significant advancement over conventional 2D systems, providing enhanced prediction of clinical efficacy through better recapitulation of tumor microenvironment complexities. The protocols outlined in this document provide researchers with comprehensive methodologies for generating reproducible spheroids, evaluating this compound efficacy through multiple complementary endpoints, and analyzing mechanistic aspects of its dual HDAC and PI3K inhibition. Implementation of these standardized approaches across research laboratories will facilitate more direct comparison of results and accelerate the development of this promising therapeutic agent. As 3D culture technologies continue to evolve, incorporating additional complexities such as stromal components, immune cells, and vascular networks will further enhance the predictive power of these models for this compound development and beyond.

References

Comprehensive Application Notes and Protocols: Analyzing MYC Protein Expression in Response to Fimepinostat Treatment via Western Blot

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fimepinostat and MYC Regulation in Cancer

This compound (CUDC-907) is a first-in-class, orally bioavailable small molecule inhibitor that uniquely targets both histone deacetylases (HDAC) and phosphoinositide 3-kinase (PI3K) pathways simultaneously. This dual inhibitory mechanism enables a multifaceted attack on cancer cell survival pathways, leading to synergistic antitumor effects across various malignancies. The compound has demonstrated particular promise in preclinical models of aggressive cancers, including glioblastoma, diffuse large B-cell lymphoma, and small cell lung cancer, where conventional therapies often show limited efficacy. [1] [2]

The MYC oncoprotein represents a master regulator of cellular proliferation and metabolism, with its dysregulation being a hallmark of numerous cancers. MYC drives tumorigenesis through modulation of up to 15% of all human genes, influencing critical processes including cell cycle progression, apoptosis, and cellular differentiation. Traditionally considered "undruggable" due to its unstructured nature and nuclear localization, MYC has recently been targeted through innovative approaches including epigenetic modulation. This compound has emerged as a compelling therapeutic strategy that indirectly targets MYC through its dual epigenetic and signaling pathway modulation, resulting in significant downregulation of MYC expression at both transcriptional and protein levels. [1] [2] [3]

Therapeutic Significance and Translational Relevance

The therapeutic significance of this compound-mediated MYC regulation is substantiated by compelling preclinical evidence across diverse cancer types:

  • In glioblastoma models, this compound at nanomolar concentrations (IC₅₀ < 50 nM) significantly inhibited cell proliferation and induced apoptosis across multiple cell lines (T98G, A172, U251, U87, U373). Mechanism studies confirmed that this compound acts through suppression of the Akt/MYC signaling axis, with combination index analysis revealing synergistic effects when this compound was combined with temozolomide (CI < 1). [1]

  • In small cell lung cancer (SCLC), this compound effectively overcame platinum resistance driven by MYC upregulation. Treatment decreased MYC expression and demonstrated efficacy comparable to platinum-etoposide therapy in vivo, with the combination achieving significant extension of survival in murine models. [2]

  • The connection between MYC and therapy resistance extends to neuroendocrine transformations in lung and prostate cancers, where MYC degradation has been identified as a critical mechanism for constraining lineage plasticity and restoring drug sensitivity. [4]

Table 1: Summary of this compound Efficacy Across Preclinical Cancer Models

Cancer Type Model System Effective Concentration Key Findings Reference
Glioblastoma In vitro (cell lines) IC₅₀ < 50 nM Dose-dependent inhibition of proliferation and induction of apoptosis [1]
Glioblastoma In vivo (xenograft) 10 mg/kg (oral) Significant tumor growth inhibition; synergistic with temozolomide [1]
Small Cell Lung Cancer In vitro & in vivo 100 nM (in vitro) Overcame platinum resistance; reduced MYC expression [2]
SCLC Murine models 70 mg/kg (oral) Equivalent to platinum-etoposide; enhanced survival in combination [2]

Experimental Design and Planning

Key Considerations for Study Design

Cell Line Selection should encompass models with documented MYC dependency or amplification. For glioblastoma, the U87, U251, and T98G lines have demonstrated consistent response to this compound in published studies. In SCLC, models with acquired platinum resistance or MYC overexpression are particularly relevant. Include both sensitive and resistant cell lines to establish the specificity of this compound-mediated effects. [1] [2]

Treatment Conditions require optimization based on the model system. For in vitro studies, this compound is typically used at concentrations ranging from 5-500 nM, with 72-hour exposure sufficient to observe effects on MYC protein expression. Include appropriate controls: vehicle (DMSO), untreated cells, and positive controls for MYC modulation if available. Time-course experiments (24, 48, 72 hours) are recommended to capture the kinetics of MYC downregulation. [1]

Dose-response relationships should be established using a minimum of four concentrations spanning at least two orders of magnitude (e.g., 5, 50, 100, 500 nM). This approach allows determination of IC₅₀ values and correlation of MYC suppression with anti-proliferative effects. For combination studies with chemotherapeutic agents like temozolomide, fixed-ratio designs based on individual agent IC₅₀ values facilitate calculation of combination indices using the Chou-Talalay method. [1]

Essential Controls and Replication
  • Positive Control Lysate: Extracts from cell lines with known MYC expression (e.g., HCT116 for total MYC) verify antibody specificity and procedure validity. [5]

  • Negative Control Lysate: MYC knockout cells or cells with confirmed low MYC expression assess antibody specificity and nonspecific binding. [5]

  • Loading Controls: Housekeeping proteins with molecular weights distinct from MYC (≈60-65 kDa), such as GAPDH (≈37 kDa) or β-tubulin (≈55 kDa), ensure equal protein loading and transfer efficiency. [5] [6]

  • No Primary Antibody Control: Secondary antibody alone identifies nonspecific binding of the detection system. [5]

  • Experimental Replication: Minimum of three biological replicates (independent experiments) with technical duplicates or triplicates ensures statistical robustness and reproducibility. [1]

Detailed Western Blot Protocol for MYC Detection

Sample Preparation and Protein Extraction

Cell Harvesting and Lysis:

  • Culture cells to 70-80% confluence and treat with this compound at predetermined concentrations.
  • Harvest cells by gentle scraping or trypsinization followed by centrifugation at 500 × g for 5 minutes.
  • Wash cell pellets with ice-cold phosphate-buffered saline (PBS) to remove residual media components.
  • Lyse cells using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes with intermittent vortexing, followed by centrifugation at 20,000 × g for 20 minutes at 4°C to remove insoluble debris. [1] [7]

Protein Quantification and Preparation:

  • Determine protein concentration using the BCA assay with bovine serum albumin as standard, ensuring R² ≥ 0.99 for the standard curve.
  • Prepare samples by mixing with 4× Laemmli buffer to achieve 1× final concentration, with final protein loads typically 15-30 μg per lane.
  • Heat denature samples at 98°C for 2-5 minutes, then briefly centrifuge before loading.
  • Include pre-stained molecular weight markers in at least one lane for accurate size determination. [7]
Electrophoresis and Transfer

Gel Electrophoresis:

  • Utilize 4-12% Bis-Tris gradient gels for optimal separation across a broad molecular weight range, with MYC running at approximately 60-65 kDa.
  • Choose running buffer based on target separation: MES buffer for optimal resolution of proteins between 3.5-160 kDa, MOPS buffer for better performance with higher molecular weight proteins.
  • Load samples and molecular weight markers carefully to avoid well overflow or cross-contamination.
  • Run gels at constant voltage: 80 V for initial 4 minutes to ensure uniform entry into gel matrix, then increase to 180 V for approximately 50 minutes or until dye front reaches gel bottom. [7]

Protein Transfer:

  • For MYC (≈60-65 kDa), wet transfer systems provide superior efficiency compared to semi-dry methods.
  • Assemble transfer stack in the following order: cathode (-), sponge, filter paper, gel, PVDF membrane (pre-activated in methanol), filter paper, sponge, anode (+).
  • Ensure complete removal of air bubbles between layers by rolling with a sterile tube.
  • Transfer at constant current: 100 V for 60-90 minutes or 30 V overnight at 4°C with continuous cooling.
  • Confirm transfer efficiency using reversible protein stains like Ponceau S (though this may have limited sensitivity) or commercial alternatives. [8]
Immunodetection

Blocking and Antibody Incubation:

  • Block membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.05% Tween-20) for 1 hour at room temperature with gentle agitation.
  • Incubate with primary antibodies diluted in blocking buffer or specialized commercial blocking buffers overnight at 4°C with gentle agitation.
  • Recommended antibody dilutions: anti-MYC (1:1000), anti-β-actin (1:5000), though optimal concentrations should be determined empirically. [8] [5]
  • Wash membrane 3× for 5-10 minutes each with TBST to remove unbound primary antibody.
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000-1:10000) for 1 hour at room temperature with gentle agitation.
  • Perform final washes: 3× for 10-15 minutes each with TBST to reduce background signal. [8]

Signal Detection and Imaging:

  • For chemiluminescent detection, incubate membrane with enhanced chemiluminescence substrate according to manufacturer's instructions.
  • Capture images using digital imaging systems with CCD cameras, which offer wider dynamic range compared to traditional film.
  • Optimize exposure times to avoid signal saturation, particularly for abundant proteins like loading controls.
  • For quantitative comparisons, ensure all samples to be compared are on the same blot and imaged under identical conditions. [8] [7]

Data Analysis and Interpretation

Quantification and Normalization

Band quantification should be performed using established image analysis software (ImageJ, Image Studio Lite, or manufacturer-specific packages). Define regions of interest around each band and subtract local background. For normalization, divide the MYC band intensity by the corresponding loading control band intensity for each lane. This corrected value then enables comparison across samples and treatment conditions. [7]

Statistical analysis typically involves one-way ANOVA with post-hoc testing (e.g., Tukey's test) for multiple comparisons, with significance defined as p < 0.05. Data should be presented as mean ± standard deviation or standard error of the mean from at least three independent experiments. For combination studies, combination indices can be calculated using specialized software (CompuSyn) where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. [1]

Table 2: Expected Effects of this compound on MYC and Related Signaling Proteins

Protein Target Expected Change Time Frame Functional Significance
MYC Decrease 24-48 hours Inhibition of oncogenic transcription program
p-AKT Decrease 12-24 hours PI3K pathway inhibition
Acetyl-Histone H3 Increase 6-12 hours HDAC inhibition
Bcl-2 Decrease 24-72 hours Promotion of apoptosis
Caspase-3 Cleavage/Activation 48-72 hours Induction of apoptosis
Interpretation Guidelines

MYC Downregulation: Successful this compound treatment should demonstrate dose-dependent reduction in MYC protein levels, typically observable within 24 hours and maximally suppressed by 48-72 hours. The extent of MYC suppression often correlates with anti-proliferative and pro-apoptotic effects, providing mechanistic insights into this compound activity. [1] [2]

Pathway Validation: Concurrent assessment of PI3K/AKT pathway inhibition (reduced phospho-AKT) and HDAC inhibition (increased acetylated histone H3) verifies dual target engagement. These pharmacodynamic markers should precede maximal MYC downregulation, establishing a temporal relationship consistent with the proposed mechanism of action. [1] [2]

Functional Correlates: Correlation of MYC suppression with functional endpoints including reduced proliferation (BrdU incorporation), cell cycle arrest, and induction of apoptosis (caspase-3/7 activation, Annexin V staining) strengthens the biological significance of findings. Complementary techniques such as capillary network formation assays further demonstrate the multi-faceted anti-tumor effects of this compound. [1]

Troubleshooting and Optimization

Table 3: Troubleshooting Common Issues in MYC Western Blotting

Problem Potential Causes Solutions
Weak or No MYC Signal Insufficient protein transfer, low antibody sensitivity Optimize transfer time/current; validate antibody using positive control lysate; increase protein load (up to 30 μg)
High Background Inadequate blocking, excessive antibody concentration Extend blocking time to 2 hours; titrate primary and secondary antibodies; increase wash stringency (0.1% Tween-20)
Non-specific Bands Antibody cross-reactivity, protein degradation Include knockout negative control; verify protease inhibitor freshness; check protein integrity pre- and post-electrophoresis
Inconsistent Loading Control Saturation detection, variable expression Titrate loading control antibody to ensure linear detection range; validate loading control stability under experimental conditions

Conclusion and Research Implications

The detailed protocol outlined in this application note provides a robust methodology for investigating this compound-mediated regulation of MYC protein expression. The dual HDAC/PI3K inhibitory mechanism of this compound represents a promising therapeutic approach for targeting MYC-driven malignancies, with compelling preclinical evidence across diverse cancer types. Implementation of this standardized western blot protocol, with appropriate attention to experimental design, controls, and quantification methods, will facilitate generation of reproducible, high-quality data to advance our understanding of this compound's mechanism of action and support its continued development as a novel epigenetic therapy.

Visual Appendix

This compound Mechanism and MYC Regulation Pathway

G This compound This compound HDAC HDAC This compound->HDAC Inhibits PI3K PI3K This compound->PI3K Inhibits MYC MYC HDAC->MYC Regulates AKT AKT PI3K->AKT Activates AKT->MYC Stabilizes Apoptosis Apoptosis MYC->Apoptosis Suppresses Proliferation Proliferation MYC->Proliferation Promotes Angiogenesis Angiogenesis MYC->Angiogenesis Promotes

Western Blot Workflow for MYC Detection

G SamplePrep Sample Preparation Cell lysis, quantification (15-30 μg protein load) Electrophoresis Electrophoresis 4-12% Bis-Tris gradient gel 180V, 50 min SamplePrep->Electrophoresis Transfer Membrane Transfer PVDF, wet transfer 100V, 60-90 min Electrophoresis->Transfer Blocking Blocking 5% non-fat milk, 1h Transfer->Blocking PrimaryAb Primary Antibody Anti-MYC (1:1000) 4°C overnight Blocking->PrimaryAb Washing1 Washing TBST, 3×5-10 min PrimaryAb->Washing1 SecondaryAb Secondary Antibody HRP-conjugated (1:5000) 1h RT Washing1->SecondaryAb Washing2 Washing TBST, 3×10-15 min SecondaryAb->Washing2 Detection Detection Chemiluminescent substrate Digital imaging Washing2->Detection Analysis Analysis Band quantification Normalization to loading control Detection->Analysis

References

Fimepinostat clinical trial design relapsed refractory lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Fimepinostat Application Notes for R/R Lymphoma

1. Mechanism of Action this compound (CUDC-907) is a first-in-class, oral, small molecule dual inhibitor that concurrently targets Histone Deacetylase (HDAC) and Phosphatidylinositol 3-Kinase (PI3K) enzymes [1]. This dual-action mechanism disrupts two key oncogenic signaling pathways and has been shown to suppress MYC, a driver oncogene in many high-grade lymphomas [1] [2]. The simultaneous inhibition is designed to overcome compensatory signaling and enhance antitumor activity compared to single-agent or sequentially administered therapies.

2. Clinical Indication & Regulatory Status this compound is under investigation for adult patients with relapsed or refractory Diffuse Large B-Cell Lymphoma (DLBCL) and High-Grade B-Cell Lymphoma (HGBL), particularly in patients who have failed two or more lines of systemic therapy [1] [3].

  • The U.S. FDA has granted Fast Track Designation for this indication (2018).
  • The U.S. FDA has also granted Orphan Drug Designation for DLBCL (2015) [1].

3. Key Clinical Trial Efficacy Data The following table summarizes efficacy outcomes from phase 1 and 2 clinical trials in patients with R/R DLBCL/HGBL.

Patient Population n Overall Response Rate (ORR) Complete Response (CR) Rate Key Observations
Phase 1: R/R DLBCL (all comers) [1] 21 (evaluable) 42.9% (9/21) 14.3% (3/21) Post-hoc analysis showed responses in patients with MYC-altered tumors.
Phase 2: MYC-IHC ≥40% [3] 46 15% Information Missing Led to exploratory biomarker analysis.
Pooled Analysis: MYC-altered disease [3] 63 22% Information Missing 7 responding patients had prolonged DoR (≥ ~2 years).

4. Recommended Dosing & Schedule The recommended phase 2 dose (RP2D) and schedule established for monotherapy is [1]:

  • Dosage: 60 mg, administered orally, once daily.
  • Schedule: A "5 days on, 2 days off" regimen (5 days of drug administration followed by 2 days of rest).
  • Cycle Duration: 21 days. Treatment should be continued until disease progression or unacceptable toxicity.

5. Safety and Tolerability Profile this compound's safety profile is manageable, with the most common adverse events being low-grade (Grade 1-2) diarrhea, fatigue, and nausea [1]. The table below summarizes the notable adverse reactions.

Adverse Event Most Common Grade (1-2) Less Common, Clinically Significant Grade (3-4)
Diarrhea ✓ (Most common) ✓ (Dose-Limiting Toxicity)
Fatigue ✓ (Most common)
Nausea ✓ (Most common)
Thrombocytopenia
Neutrophil Count Decreased
Hyperglycemia ✓ (Dose-Limiting Toxicity)

6. Predictive Biomarkers for Patient Selection Robust biomarker strategies are critical for identifying patients most likely to respond to this compound.

  • MYC Alterations: Tumors with MYC gene alterations (rearrangements, copy number gains) or high MYC protein expression show higher response rates [1] [3]. Retrospective analysis indicated 5 of 9 responding patients in Phase 1 had confirmed MYC alterations [1].
  • VIPER Algorithm: An exploratory 3-protein biomarker signature identified using Virtual Inference of Protein-activity by Enriched Regulon analysis (VIPER) demonstrated high predictive value (Positive and Negative Predictive Values ≥85%) [3]. This supports the use of sophisticated protein activity-based biomarkers for patient selection.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Apoptosis via Annexin V/PI Staining This protocol is used to quantify this compound-induced cell death (apoptosis) in lymphoma cell lines or primary patient samples [2].

  • Procedure:
    • Cell Preparation: Seed cells in 96-well plates at a density of 2x10⁵ cells/well in 100 µL of RPMI 1640 media supplemented with 10% heat-inactivated Fetal Bovine Serum (hiFBS) and 1% Penicillin-Streptomycin.
    • Drug Treatment: Treat cells with this compound at a range of clinically relevant concentrations (e.g., 10-100 nM). Include a negative control (vehicle, e.g., 0.01% DMSO) and a positive control for apoptosis induction (e.g., 25 nM Phorbol 12-myristate 13-acetate, PMA).
    • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
    • Staining & Analysis: Harvest cells and stain using a commercial Annexin V-Fluorescein Isothiocyanate (FITC)/Propidium Iodide (PI) kit according to the manufacturer's instructions. Analyze stained cells using a flow cytometer.
    • Gating Strategy: Identify populations of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/dead cells (Annexin V+/PI+). Confirm apoptosis by measuring cleavage of executioner caspases (e.g., Caspase-3) and its substrate PARP via western blot.

Protocol 2: In Vivo Efficacy Study in a Lymphoma Xenograft Model This protocol evaluates the anti-tumor activity and tolerability of this compound in an animal model [2].

  • Procedure:
    • Model Generation: Use immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl /SzJ, NSG). Inject mice intravenously with 1x10⁶ luciferase-tagged lymphoma cells (e.g., MV4-11 for AML modeling) per mouse.
    • Randomization & Dosing: Randomize mice into treatment groups (e.g., 5 mice/group) 3 days post-engraftment. Treat with:
      • Vehicle control
      • This compound at 100 mg/kg
      • This compound at 150 mg/kg The drug is formulated in 30% Captisol or a mixture of 3% ethanol (200 proof), 1% Tween-80, and sterile water [2].
    • Dosing Schedule: Administer the drug orally, daily. A sample schedule is 8 days of treatment, followed by 4 days off, then another 6 days of treatment. Adjust based on tolerability.
    • Monitoring: Record body weight daily. Monitor for signs of toxicity (e.g., >20% weight loss, decreased mobility). Measure tumor burden via in vivo imaging (if using luciferase-tagged cells) or caliper measurements.
    • Endpoint Assessment: The primary endpoint is often overall survival, calculated as the percentage increase in lifespan (%ILS) relative to the vehicle control group. For pharmacodynamic studies, animals can be sacrificed 24 hours after a single dose to analyze tumor tissue for target engagement (e.g., reduction in p-AKT, increase in acetyl-histone H3).

This compound Signaling Pathway & Experimental Workflow

The diagram below illustrates the dual mechanism of this compound and a generalized workflow for preclinical investigation.

G cluster_workflow Preclinical & Clinical Workflow This compound This compound PI3K_Inhibition PI3K Inhibition This compound->PI3K_Inhibition HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition pAKT_Reduction ↓ p-AKT/p-S6 PI3K_Inhibition->pAKT_Reduction AcH3_Increase ↑ Acetylated Histones HDAC_Inhibition->AcH3_Increase Myc_Reduction MYC Suppression pAKT_Reduction->Myc_Reduction Apoptosis Apoptosis pAKT_Reduction->Apoptosis AcH3_Increase->Myc_Reduction Myc_Reduction->Apoptosis DNA_Damage DNA_Damage Myc_Reduction->DNA_Damage Replication Stress In_Vitro In Vitro Profiling (MTT/Apoptosis Assays) In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Biomarker_ID Biomarker Identification (MYC status, VIPER) In_Vivo->Biomarker_ID Clinical_Trial Clinical Trial (RP2D, Safety, ORR) Biomarker_ID->Clinical_Trial

Critical Considerations for Trial Design

  • Patient Stratification: Future clinical trials must incorporate prospective patient selection based on MYC alterations and/or the VIPER biomarker signature to enrich for responders and improve trial success probability [3].
  • Combination Strategies: While a phase 1 combination study of this compound with the BCL2 inhibitor venetoclax in DLBCL (including double-hit lymphomas) was discontinued due to lack of efficacy [1], other rational combinations based on this compound's mechanism (e.g., with DNA damaging agents) should be explored.
  • Safety Management: Proactive monitoring and management of diarrhea, hyperglycemia, and thrombocytopenia are essential. The established "5 days on, 2 days off" schedule helps manage tolerability and should be maintained in trial designs [1].

References

Protocol for Assessing Blood-Brain Barrier Penetration of Fimepinostat in Pediatric Brain Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fimepinostat (CUDC-907) is an orally available small molecule dual inhibitor targeting both histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) pathways. This dual mechanism triggers multifaceted anti-cancer effects, including inhibition of tumor proliferation, induction of apoptosis, and suppression of tumor angiogenesis [1]. For central nervous system (CNS) tumors, adequate blood-brain barrier (BBB) penetration is essential for therapeutic efficacy. This document details the standardized protocol from the PNOC016 clinical trial (NCT03893487) for validating this compound penetration in pediatric brain tumor patients [2] [3] [4].

The BBB presents a significant challenge for neuro-oncology therapeutics, with its endothelial tight junctions and efflux transporters actively limiting drug delivery to brain tissue [5]. The protocol below establishes a comprehensive methodology for direct measurement of this compound and its metabolites in tumor tissue, providing crucial pharmacokinetic and pharmacodynamic data to confirm target engagement.

Experimental Design and Workflow

The assessment of this compound BBB penetration follows a structured clinical trial workflow that integrates drug administration, specimen collection, and analytical processing. The overall schema is depicted below:

G PatientScreening Patient Screening & Enrollment Stratification Stratum Assignment PatientScreening->Stratification NeoadjuvantDosing Neoadjuvant this compound (Days -2 to 0) Stratification->NeoadjuvantDosing SurgicalResection Surgical Resection/Biopsy (Day 0) NeoadjuvantDosing->SurgicalResection Within 2 hours of final dose TissueProcessing Tissue Processing & Analysis SurgicalResection->TissueProcessing Maintenance Maintenance Therapy SurgicalResection->Maintenance Post-recovery PKAnalysis Pharmacokinetic Analysis TissueProcessing->PKAnalysis PDAnalysis Pharmacodynamic Analysis TissueProcessing->PDAnalysis

Figure 1: Overall workflow for this compound BBB penetration assessment

Patient Population and Stratification

The PNOC016 trial employs a stratified design enrolling pediatric and young adult patients (3-39 years) with specific high-risk brain tumors [2] [4]:

  • Stratum A: Newly diagnosed diffuse intrinsic pontine glioma (DIPG)
  • Stratum B: Recurrent medulloblastoma
  • Stratum C: Recurrent high-grade glioma (HGG)

Key Inclusion Criteria:

  • Ability to swallow intact this compound capsules
  • Body surface area ≥0.5 m²
  • Planned tumor resection or biopsy as standard of care
  • Adequate bone marrow, renal, and hepatic function
  • Fully recovered from acute toxicities of prior therapies

Key Exclusion Criteria:

  • Prior treatment with HDAC or PI3K inhibitors
  • Uncontrolled HIV infection or diabetes
  • Inability to comply with study procedures

Detailed Methodologies

Drug Administration and Dosing

This compound is administered orally once daily according to the following schedule [2]:

  • Neoadjuvant Phase: Days -2 to 0 before surgical resection
  • Maintenance Phase: Days 1-5 of each week in 28-day cycles
  • Treatment Duration: Up to 12 months, extendable to 24 months with clinical benefit

The last pre-operative dose is administered within 2 hours before tumor resection to ensure accurate assessment of peak tumor drug concentrations [2].

Specimen Collection and Processing
3.2.1 Tumor Tissue Collection
  • Collect tumor tissue during standard-of-care surgical resection or biopsy
  • Minimum tissue equivalent to approximately 4-6 stereotactic core biopsies
  • Immediately process tissue for analysis:
    • Snap-freeze portion for drug concentration analysis
    • Preserve portion in formalin for histopathological assessment
    • Flash-freeze portion for molecular analyses
3.2.2 Blood Sample Collection
  • Collect blood samples at predetermined timepoints:
    • Pre-dose
    • 1-2 hours post-dose (approximating T~max~)
    • Additional timepoints for full pharmacokinetic profiling
  • Process to plasma within 30 minutes of collection
  • Store at -80°C until analysis
Analytical Methods for Drug Quantification
3.3.1 Tissue and Plasma Processing
  • Tissue Homogenization: Homogenize frozen tumor tissue in appropriate buffer (e.g., phosphate-buffered saline) using mechanical homogenization
  • Protein Precipitation: Add ice-cold acetonitrile or methanol to plasma/tissue homogenate (typically 3:1 ratio)
  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Supernatant Collection: Transfer clear supernatant for analysis
3.3.2 HPLC-MS Analysis

Chromatographic and mass spectrometric conditions for this compound and metabolite quantification [3] [5]:

Table 1: HPLC-MS Parameters for this compound Analysis

Parameter Specification
HPLC System Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7-1.8 μm)
Mobile Phase Gradient: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid
Flow Rate 0.3-0.4 mL/min
Injection Volume 5-10 μL
Mass Spectrometer Triple quadrupole or Q-TOF with electrospray ionization (ESI)
Ionization Mode Positive ion mode
Detection Multiple reaction monitoring (MRM)

Table 2: MRM Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
This compound 552.2 118.1 30-40
Metabolite M1 568.2 134.1 30-40
Metabolite M2 432.2 118.1 25-35
Pharmacodynamic Assessments
  • Histone Acetylation: Western blot analysis of tumor tissue lysates using anti-acetylated histone H3 and H4 antibodies
  • PI3K Pathway Inhibition: Immunoblotting for phosphorylated AKT (Ser473) and total AKT
  • Apoptosis Markers: Caspase-3 activation and Annexin V staining
  • Angiogenesis Markers: CD31 immunohistochemistry for microvessel density

Key Results and Data Interpretation

Blood-Brain Barrier Penetration Data

The PNOC016 trial demonstrated successful BBB penetration of this compound and its metabolites across all tumor strata [3]:

Table 3: Intratumoral Concentrations of this compound and Metabolites

Tumor Stratum This compound (nM) Metabolite M1 (nM) Metabolite M2 (nM)
Stratum A (DIPG) 2.6 4.9 28.3
Stratum B (Medulloblastoma) 9.5 6.5 32.4
Stratum C (HGG) 9.9 10.7 15.9

All analyzed patients (n=18 for this compound, n=23 for M1, n=24 for M2) had detectable drug levels in tumor tissue, confirming BBB penetration [3]. The M2 metabolite, which exhibits PI3K inhibition, showed the highest tumor concentrations across all strata.

Safety and Tolerability

The most common grade 3 or above treatment-related adverse events were hematologic [3]:

  • Platelet decrease (n=9)
  • Neutropenia
  • Anemia
  • Liver function abnormalities

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through dual inhibition of HDAC and PI3K pathways, which converge on critical oncogenic signaling networks [1] [6]:

G This compound This compound (CUDC-907) HDAC HDAC Inhibition This compound->HDAC PI3K PI3K Inhibition This compound->PI3K HistoneAcetylation ↑ Histone Acetylation HDAC->HistoneAcetylation AKT ↓ AKT Phosphorylation PI3K->AKT MYC ↓ MYC Oncoprotein HistoneAcetylation->MYC Gene Expression Modulation AKT->MYC Apoptosis ↑ Apoptosis MYC->Apoptosis Proliferation ↓ Tumor Proliferation MYC->Proliferation Angiogenesis ↓ Angiogenesis MYC->Angiogenesis

Figure 2: this compound's dual mechanism of action signaling pathway

The convergence of HDAC and PI3K inhibition on MYC oncoprotein downregulation represents a key synergistic mechanism, particularly relevant for MYC-driven tumors such as medulloblastoma [1]. Preclinical studies demonstrate that this compound inhibits glioblastoma growth and angiogenesis at nanomolar concentrations and shows synergistic activity when combined with temozolomide [1].

Troubleshooting and Technical Considerations

Common Technical Challenges
  • Variable Tumor Cellularity: Normalize drug concentrations to tumor cell percentage in heterogeneous samples
  • Pre-analytical Degradation: Process tissue specimens within 30 minutes of collection
  • Matrix Effects: Use stable isotope-labeled internal standards for accurate quantification
  • Metabolite Stability: Confirm stability of M1 and M2 metabolites under storage conditions
Quality Control Measures
  • Include quality control samples at low, medium, and high concentrations
  • Maintain accuracy within ±15% of nominal values
  • Ensure precision with ≤15% coefficient of variation
  • Establish lower limits of quantification appropriate for expected concentrations

Applications and Future Directions

This protocol establishes a validated approach for assessing small molecule BBB penetration in clinical neuro-oncology. Key applications include:

  • Target Validation Studies: Confirm adequate drug delivery for molecularly targeted therapies
  • Combination Therapy Development: Evaluate CNS penetration of novel drug combinations
  • Biomarker Correlation: Relate intratumoral drug concentrations with target modulation and clinical response
  • Pediatric Drug Development: Adapt adult dosing regimens for pediatric CNS tumors

Future directions include correlation with circulating tumor DNA dynamics, advanced imaging techniques, and application to other CNS-penetrant therapeutics [3].

References

Primary Cancer Cell Isolation & 3D Culture Protocol for Fimepinostat Testing

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the methodology for the isolation and three-dimensional (3D) culture of primary cancer cells, adapted from a study investigating the anti-tumor effects of fUDC-907 (fimepinostat) on Hepatocarcinoma (HCC) [1]. The 3D spheroid model is crucial as it better recapitulates the in vivo tumor microenvironment and cancer characteristics compared to traditional 2D cultures, making it more predictive for drug screening [1].

Step-by-Step Detailed Methodology

Step 1: Fabrication of Agarose Microwell Plates

  • Design & Molding: Use design software (e.g., Solidwork) to create a stamp-like mold, which is then 3D-printed using a UV-LED 3D printing system [1].
  • Agarose Preparation: Prepare a 2% (w/v) solution of agarose in deionized water and melt it. Add 170 µL of the melted agarose to each well of a 96-well plate with a clear bottom [1].
  • Molding & Solidification: Immediately place a sterilized mold into the liquid agarose in each well. Allow the agarose to cool and solidify, then carefully remove the mold, leaving behind the microwell structure [1].
  • Plate Saturation: Before cell seeding, saturate the agarose microwells by adding 170 µL of Dulbecco’s Modified Eagle Medium (DMEM) to each well. Let it sit for 15 minutes, then remove the medium. Repeat this saturation process three times. The plate is then ready for cell seeding [1].

Step 2: Isolation of Primary Human HCC Cells

  • Patient Consent & Tissue Acquisition: Obtain human HCC and liver samples with patient consent and approval from the hospital ethics committee. Immediately after surgery, transport the tissue specimens to the laboratory at 0°C in DMEM [1].
  • Tissue Processing: Rinse the specimens 2-3 times with DMEM to remove blood. Using a sterile scalpel, mince the tissue into small fragments of approximately 1 mm³ or smaller [1].
  • Enzymatic Digestion: Place the tissue fragments in Hank’s Balanced Salt Solution (HBSS) containing 0.1% type IV collagenase. Digest the tissue for 40-90 minutes at 37°C with constant agitation [1].
  • Cell Suspension Preparation: After digestion, filter the resulting suspension through a 100-µm nylon cell strainer to remove undigested tissue. Centrifuge the filtrate at 50 × g for 3 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with HBSS [1].
  • Initial Plating and Culture: Resuspend the final cell pellet in a specialized hepatocyte culture medium. Seed the cells in T25 flasks and incubate at 37°C in a humidified incubator with 5% CO₂. Change the medium 24 hours after seeding to remove non-viable cells and debris [1].

Step 3: Spheroid Formation & Drug Sensitivity Assay

  • 3D Seeding: Seed the isolated primary HCC cells onto the pre-fabricated agarose microwell plate at a density of 1,500 cells per well. Culture the cells in DMEM supplemented with 10% fetal bovine serum [1].
  • Drug Treatment: After incubating the cells for 2 days to allow for spheroid formation, treat the spheroids with this compound. The drug should be serially diluted to various concentrations (e.g., six concentrations) using the culture medium [1].
  • Viability Assessment: Following 3 days of drug treatment, measure cell viability using the CellTiter-Glo 3D Cell Viability Assay according to the manufacturer's instructions. This assay is optimized for 3D models and measures ATP levels as an indicator of metabolically active cells [1].
  • Data Analysis: Calculate the inhibition ratio and the half-maximal inhibitory concentration (IC₅₀) using appropriate statistical software (e.g., SPSS with the Prohibit method). Perform each assay in triplicate to ensure reliability [1].

Experimental Workflow and Key Parameters

The table below summarizes the key materials and parameters used in the protocol:

Protocol Component Specific Details & Products
Microwell Fabrication 2% agarose; 96-well plate (Corning, 3603); custom 3D-printed mold [1]
Primary Cell Isolation 0.1% type IV collagenase; HBSS; 100µm filter; centrifugation at 50 × g [1]
Cell Culture Medium Hepatocyte culture medium (Lonza, CC-3198) or DMEM + 10% FBS [1]
3D Seeding Density 1,500 cells/well [1]
Drug Viability Assay CellTiter-Glo 3D Assay (Promega, G9683); read luminescence [1]
Key Readout Inhibition Ratio; IC₅₀ value [1]

Workflow and Mechanism of Action

The following diagram illustrates the complete workflow from tissue isolation to data analysis, and the primary signaling pathway targeted by this compound:

G cluster_workflow Primary Cell 3D Culture & Drug Testing Workflow cluster_mechanism This compound Dual Inhibition Mechanism Tissue HCC Tissue Sample Isolation Enzymatic Digestion & Cell Isolation Tissue->Isolation Culture3D 3D Culture in Agarose Microwells Isolation->Culture3D Spheroid Spheroid Formation (48-72 hours) Culture3D->Spheroid Treatment This compound Treatment (72 hours) Spheroid->Treatment Assay Viability Assay (CellTiter-Glo 3D) Treatment->Assay Analysis IC50 & Data Analysis Assay->Analysis This compound This compound PI3K PI3K Inhibition This compound->PI3K HDAC HDAC Inhibition This compound->HDAC AKT p-AKT ↓ PI3K->AKT cMYC c-MYC ↓ HDAC->cMYC AKT->cMYC Apoptosis Apoptosis ↑ Cell Growth ↓ cMYC->Apoptosis

Key Application Notes for Researchers

  • Model Superiority: The use of primary cells in 3D culture preserves the patient's original genetic background and tumor heterogeneity, which is critical for generating clinically relevant drug response data [1]. This model was successfully used to identify this compound as a potent anti-HCC agent.
  • Mechanistic Insight: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). Its anti-tumor effect in HCC and other cancers is linked to the suppression of the PI3K/AKT/mTOR signaling pathway and the downregulation of the c-Myc oncoprotein [1] [2] [3].
  • Handling Primary Cells: Primary cells can be more sensitive than established cell lines. It is essential to minimize the time between tissue resection and processing and to use pre-warmed, serum-free digestion solutions to maintain high cell viability.
  • Assay Selection: The CellTiter-Glo 3D assay is recommended over other viability assays because it is specifically optimized to penetrate 3D structures and provide a more accurate measurement of cell viability in spheroids.

References

Fimepinostat toxicity management side effect reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Fimepinostat Toxicity

Question Key Findings & Management Strategies
What are the most common adverse events (AEs)? Diarrhea, fatigue, nausea, thrombocytopenia (low platelets), and neutropenia (low neutrophils) are frequently observed [1].
Are there any serious dose-limiting toxicities (DLTs)? Diarrhea and hyperglycemia (high blood sugar) have been identified as DLTs. These were not observed at the recommended Phase 2 dose (RP2D) [1].
What is the recommended dosing schedule to manage toxicity? An intermittent schedule is recommended: 60 mg once daily, on a 5 days "on" and 2 days "off" schedule, in 21-day cycles. This helps mitigate side effects [1].
How does this compound affect T-cell activation? Unlike some HDAC inhibitors (e.g., romidepsin), this compound did not induce T-cell activation or proliferation in one study, which may be a beneficial safety feature for certain applications [2].

Quantitative Toxicity Profile from Clinical Data

The table below summarizes quantitative safety data from a Phase 1 trial in patients with relapsed/refractory lymphoma or multiple myeloma [1].

Adverse Event (AE) Grade 1/2 (Most Common) Grade 3/4 (Reported in ≥3 patients)
Diarrhea Most frequent Yes
Fatigue Frequent Yes
Nausea Frequent -
Thrombocytopenia - Yes
Neutrophil Count Decreased - Yes
Hyperglycemia - Yes

Mechanism of Action & Toxicity Insights

Understanding this compound's dual inhibition is key to anticipating and managing its toxicity profile. The diagram below illustrates its primary targets and downstream effects.

fimepinostat_mechanism This compound This compound HDAC HDAC (Class I/IIb) This compound->HDAC Inhibits PI3K PI3K (Class Iα/β/δ) This compound->PI3K Inhibits HistoneAcetylation ↑ Histone Acetylation HDAC->HistoneAcetylation Leads to AKT AKT/mTOR Signaling PI3K->AKT Blocks cMyc c-Myc Oncogene HistoneAcetylation->cMyc Downregulates AKT->cMyc Downregulates Apoptosis Apoptosis & Cell Death cMyc->Apoptosis

Key mechanistic insights and their implications:

  • Dual-Target Synergy: The simultaneous inhibition of PI3K and HDAC can disrupt complementary cancer-promoting pathways, leading to enhanced anti-tumor efficacy, such as downregulation of the c-Myc oncogene [3] [4] [1].
  • Metabolic Toxicity: Inhibition of the PI3K/AKT pathway can explain side effects like hyperglycemia, as this pathway is crucial for insulin signaling and glucose metabolism [1] [5].
  • Hematological Toxicity: Thrombocytopenia and neutropenia are common with many targeted therapies and likely result from the drug's effect on rapidly dividing cells [1].

Experimental Protocols for Toxicity Assessment

Here are key methodologies from preclinical studies that you can adapt to evaluate this compound's toxicity and efficacy in your models.

1. In Vitro Viability and IC₅₀ Determination This protocol is used to establish the drug's potency and cytotoxic threshold in cell lines [3].

  • Cell Seeding: Plate cells in 384-well plates using liquid handling robotics.
  • Drug Treatment: Treat with a dilution series of this compound. A common high concentration for screening is 100 nM to 10 µM.
  • Incubation: Incubate for a defined period (e.g., 3-7 days).
  • Viability Assay: Use a validated assay like CellTiter-Glo 3D for spheroids or Alamar blue for 2D cultures. Measure fluorescence/ luminescence.
  • Data Analysis: Calculate the inhibition ratio and the half-maximal inhibitory concentration (IC₅₀) using software like SPSS or GraphPad Prism.

2. In Vivo Efficacy and Tolerability Study in Mice This protocol assesses anti-tumor activity and overall animal health, which indirectly monitors toxicity [4].

  • Animal Models: Use immunocompromised mice (e.g., NSG) subcutaneously injected with cancer cells.
  • Dosing Regimen: Administer This compound at 70 mg/kg daily via oral gavage, prepared in a 30% captisol solution.
  • Control Groups: Include a vehicle control group and a positive control group (e.g., treated with carboplatin/etoposide).
  • Monitoring:
    • Tumor Volume: Measure regularly with calipers. Calculate volume as (width² × length)/2.
    • Body Weight: Track daily as a key indicator of systemic toxicity.
    • Endpoint: Sacrifice animals upon reaching predefined ethical endpoints (e.g., tumor volume ≥ 800 mm³, >20% body weight loss).

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
High cytotoxicity in normal cell lines Lack of therapeutic window at tested dose. Re-determine IC₅₀ in your models. Use lower, pulsed dosing (e.g., 5 days on/2 days off) to mimic the clinical schedule [1].
Rapid weight loss in mouse models Systemic toxicity from dose being too high. Confirm dosage calculation (70 mg/kg is a reported dose). Ensure drug is properly formulated in captisol. Monitor weight daily and consider a lower dose or treatment holiday [4].
Lack of efficacy in vitro Cell line is not dependent on PI3K or MYC pathways. Validate target engagement: use Western blotting to check for reduced pAkt (PI3K inhibition) and c-Myc levels, and increased Acetyl-Histone H3 (HDAC inhibition) [4].

References

overcoming Fimepinostat resistance mechanisms cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Fimepinostat Mechanism & Documented Resistance

Understanding the drug's primary mechanism and theorized resistance pathways is the first critical step in troubleshooting experimental results.

  • Primary Mechanism of Action: this compound is a dual-acting inhibitor targeting Class I PI3K isoforms and Class I/II HDAC enzymes. Its anti-tumor effect is largely driven by the potent downregulation of the oncoprotein c-Myc, alongside inhibiting the PI3K/AKT survival pathway and inducing histone hyperacetylation [1] [2] [3].

  • Theorized Resistance Mechanisms: While clinical resistance to this compound is an ongoing area of study, preclinical evidence points to several potential mechanisms, summarized in the table below.

Mechanism Description & Evidence Related Cancers
Compensatory Pathway Activation Upregulation of parallel survival pathways, such as MAPK/ERK or JAK/STAT signaling, to bypass PI3K/AKT/mTOR inhibition. This is a common resistance mechanism to targeted therapies [4]. Endometrial Cancer, others
c-Myc Protein Stabilization Mutations or overexpression of deubiquitinases (e.g., USP7) that increase c-Myc protein stability, counteracting this compound's ability to degrade it [1]. SCLC
Altered Drug Transport Upregulation of efflux transporters (e.g., P-glycoprotein) may reduce intracellular concentration of this compound, though this is not yet directly documented for this drug. Various (theorized)

The following diagram illustrates the drug's primary targets and potential resistance pathways.

fimepinostat_resistance cluster_targets Primary Targets cluster_effects Direct Effects cluster_resistance Potential Resistance Mechanisms This compound This compound PI3K PI3K This compound->PI3K HDAC HDAC This compound->HDAC AKT Inhibits AKT activation PI3K->AKT cMYC Downregulates c-Myc HDAC->cMYC H3 Induces Histone Hyperacetylation HDAC->H3 Anti-tumor Effects Anti-tumor Effects AKT->Anti-tumor Effects cMYC->Anti-tumor Effects H3->Anti-tumor Effects Compensatory Compensatory Pathway Activation (e.g., MAPK) Therapeutic Efficacy Therapeutic Efficacy Compensatory->Therapeutic Efficacy Cell Survival Cell Survival Compensatory->Cell Survival Stabilization c-Myc Protein Stabilization Stabilization->Therapeutic Efficacy Sustained Proliferation Sustained Proliferation Stabilization->Sustained Proliferation Efflux Altered Drug Transport Efflux->Therapeutic Efficacy Reduced Drug Exposure Reduced Drug Exposure Efflux->Reduced Drug Exposure Anti-tumor Effects->Therapeutic Efficacy

Experimental Guide: Investigating Resistance

When faced with potential resistance in your models, the following systematic approach can help identify the underlying cause.

FAQ: My cancer cell lines are not responding to this compound. How should I start troubleshooting?
  • Confirm Target Engagement: First, verify that the drug is hitting its intended targets in your system.

    • Protocol: Western Blot Analysis for Target Inhibition:
      • Treatment: Treat cells with a range of this compound concentrations (e.g., 5-500 nM) for 24-48 hours [5]. Use DMSO as a vehicle control.
      • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
      • Antibodies: Probe for:
        • PI3K Pathway: Phospho-AKT (Ser473) and total AKT. A decrease in p-AKT indicates PI3K inhibition [4].
        • HDAC Inhibition: Acetylated Histone H3 (Lys9/14). An increase in Ac-H3 indicates successful HDAC inhibition [1].
        • c-Myc Downregulation: Total c-Myc protein. A clear dose-dependent reduction should be observed [1] [3].
      • Troubleshooting: If target modulation is weak, check drug solubility and stability, and consider increasing treatment duration.
  • Profile Compensatory Pathways: If target engagement is confirmed but cells survive, screen for activation of alternative survival pathways.

    • Protocol: Phospho-Kinase Array:
      • Use a commercial human phospho-kinase array to simultaneously monitor the phosphorylation status of 40+ kinases.
      • Process cell lysates from this compound-treated vs. control cells according to the kit manufacturer's protocol.
      • Data Analysis: Look for kinases that are significantly more phosphorylated in the resistant cells. Common candidates include ERK1/2 (MAPK pathway) and STAT3 (JAK/STAT pathway) [4].
  • Validate Key Hits with Functional Assays: Confirm the functional role of the identified upregulated pathway.

    • Protocol: Combination Treatment Viability Assay:
      • Seed cells in 96-well plates.
      • Treat with a constant dose of this compound and a dose range of an inhibitor targeting the compensatory pathway (e.g., a MEK inhibitor for MAPK pathway).
      • After 72-96 hours, measure cell viability using an assay like CellTiter-Glo [2].
      • Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, confirming the pathway's role in resistance [5].

Proposed Workflow for Overcoming Resistance

The logical flow from initial discovery to validation and potential solution can be summarized in the following experimental workflow.

resistance_workflow Start Establish Resistant Model (In vitro or In vivo) Step1 Confirm this compound Target Engagement Start->Step1 Step2 Screen for Activated Compensatory Pathways Step1->Step2 Target Engagement Confirmed Check drug activity\n& experimental conditions Check drug activity & experimental conditions Step1->Check drug activity\n& experimental conditions No Modulation Step3 Validate Hit with Combination Therapy Step2->Step3 Identify upregulated pathway(s) Step4 Mechanistic Studies (e.g., CRISPR, RNA-seq) Step3->Step4 Synergy Confirmed

Important Preclinical & Technical Notes

  • Leverage Synergistic Combinations: Preclinical data strongly supports exploring this compound in combination. It has shown synergy with cisplatin in pleural mesothelioma [2], temozolomide in glioblastoma [5], and PARP inhibitors in SCLC [2]. If your model is resistant to monotherapy, a rational combination may be effective.
  • c-Myc as a Predictive Biomarker: Consistently assess c-Myc levels in your models. Cell lines with high baseline c-Myc expression, especially due to MYC amplification, have demonstrated greater sensitivity to this compound [2]. A lack of c-Myc downregulation is a key indicator of de novo or acquired resistance.
  • In Vivo Considerations: For in vivo studies, this compound is typically administered orally, often at 70 mg/kg in mouse models, and formulated in 30% Captisol [1]. Monitor for potential toxicity, as dual-pathway inhibition can have broader effects.

I hope this technical resource provides a solid foundation for your investigations into this compound resistance. The field would greatly benefit from your findings, particularly regarding the specific compensatory mechanisms that arise in your experimental models.

References

Fimepinostat combination therapy synergy enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Documented Synergistic Combinations of Fimepinostat

The table below summarizes validated combination partners for this compound and their synergistic effects across various cancer types, as reported in recent preclinical studies.

Combination Partner Cancer Model Observed Synergistic Effect Key Mechanistic Insights Citation
Temozolomide Glioblastoma (in vitro & in vivo) Significant inhibition of tumor growth and prolonged survival compared to monotherapy; Combination Index (CI) values < 1 indicating synergy [1]. Suppression of Akt/MYC signaling; downregulation of anti-apoptotic Bcl-2; induction of apoptosis [1].
Cisplatin/Carboplatin Pleural Mesothelioma (in vitro) & Small Cell Lung Cancer (SCLC) (in vivo) Synergistic decrease in cell viability; effective in cisplatin-resistant cells; in SCLC, combination with platinum/etoposide significantly increased survival [2] [3]. Overcomes MYC-driven platinum resistance; this compound reduces MYC expression and enhances cell death in resistant models [2] [3].
Etoposide Small Cell Lung Cancer (SCLC) (in vivo) The triple combination (this compound + carboplatin + etoposide) achieved a significant increase in survival in a mouse model of platinum-resistant SCLC [3]. This compound decreases MYC expression, countering a key driver of chemotherapy resistance [3].
(As a reference) Olaparib Small Cell Lung Cancer (SCLC) (in vitro & in vivo) Synergistic effect both in vitro and in PDX models. Cited here as an example of a potential combination beyond the user's specified list [2]. This compound induces cell cycle arrest and impedes DNA double-strand break (DSB) repair, enhancing PARP inhibitor efficacy [2].

Core Experimental Protocols for Synergy Testing

Here are the detailed methodologies for key experiments cited in the literature, which you can adapt for your own research on this compound combinations.

In Vitro Combination Screening (Proliferation & Synergy)

This protocol is used to determine if the combination of this compound with another drug has a synergistic effect on cancer cell proliferation [1].

  • Cell Seeding: Plate glioblastoma or other cancer cell lines in 96-well plates.
  • Drug Treatment: Treat cells with this compound and the combination partner (e.g., temozolomide) alone and in combination. A fixed-ratio dilution based on the individual dose-response curves of each agent is typically used.
  • Proliferation Assay: After a set incubation period (e.g., 72 hours), measure cell proliferation using a BrdU Proliferation Assay Kit or similar (e.g., MTT, Alamar Blue).
  • Data Analysis: Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [1].
Apoptosis Analysis via Flow Cytometry

This method quantifies the induction of programmed cell death by the drug combination [1] [4].

  • Cell Treatment: Seed and treat cells as in the proliferation assay.
  • Cell Staining: After treatment, detach the cells and stain them with Annexin V-FITC and a viability dye like 7-AAD or Propidium Iodide (PI).
  • Flow Cytometry: Analyze the stained cells using a flow cytometer.
  • Data Interpretation:
    • Early Apoptotic Cells: Annexin V⁺ / 7-AAD⁻
    • Late Apoptotic/Dead Cells: Annexin V⁺ / 7-AAD⁺ The percentage of total Annexin V-positive cells indicates the level of apoptosis induced by the treatment [1].
3D Spheroid Formation Assay

This assay models tumor growth in a more physiologically relevant 3D environment and is useful for testing efficacy, especially in resistant cell lines [2].

  • Spheroid Generation: Culture cancer cells in low-attachment 96-well plates in the presence of a basement membrane matrix (e.g., Corning Matrigel) to promote spheroid formation.
  • Drug Treatment: Once spheroids are formed, treat them with this compound, the combination partner, or the dual combination.
  • Outcome Measurement: After several days of treatment, measure spheroid growth and viability. This can be done by measuring the diameter of the spheroids over time or by using a cell viability assay like CellTiter-Glo 3D.
  • Application: This assay can effectively demonstrate that a cisplatin-resistant cell line shows higher sensitivity to this compound in both 2D and 3D models [2].

Troubleshooting Common Experimental Issues

Q1: The synergistic effect we observed in 2D monolayer culture is not replicating in our in vivo xenograft model. What could be the reason? A1: This discrepancy is common and can arise from several factors:

  • Drug Pharmacokinetics: The bioavailability, metabolism, and tumor penetration of the drugs in an animal model are different from in vitro conditions. Ensure your dosing regimen (e.g., oral gavage daily) achieves clinically relevant concentrations of both drugs in the plasma and tumor tissue [1] [3].
  • Tumor Microenvironment: The 3D structure, presence of stromal cells, and imperfect vascularization in a tumor can affect drug delivery and efficacy. Using patient-derived xenograft (PDX) models or orthotopic models can sometimes provide a more predictive platform [5] [3].
  • Tumor Heterogeneity: Your in vitro cell line may not fully represent the genetic diversity of the tumor. Consider using multiple cell lines or models to confirm findings [5].

Q2: Our data suggests the development of resistance to platinum-based therapy. Can this compound re-sensitize these resistant cells? A2: Yes, preclinical evidence strongly supports this strategy. The mechanism is often linked to the oncoprotein MYC.

  • Mechanism: Elevated MYC expression is a known driver of platinum resistance in cancers like SCLC and mesothelioma. This compound directly counteracts this by reducing MYC protein levels through transcriptional suppression and promotion of proteasomal degradation [2] [3].
  • Experimental Approach: To test this, you can establish an isogenic pair of cisplatin-sensitive and cisplatin-resistant cell lines. As demonstrated in mesothelioma research, you can then treat both with this compound alone and in combination with cisplatin. The expectation is that this compound will show efficacy in the resistant line and that the combination will synergistically decrease cell viability [2].

Q3: What are the key biomarkers we should monitor to confirm the on-target activity of this compound in our experiments? A3: To confirm the dual-inhibitor mechanism of this compound, you should analyze markers for both the PI3K and HDAC pathways, as well as key downstream effectors like MYC.

  • PI3K/Akt Pathway Inhibition: A reduction in levels of phospho-Akt (pAkt) by western blot is a direct indicator of PI3K pathway inhibition [3].
  • HDAC Inhibition: An increase in acetylated histone H3 (Ac-H3) levels is a classic marker of successful HDAC inhibition [3].
  • Downstream Effector: A decrease in c-MYC protein levels is a consistently reported and critical biomarker for this compound's efficacy across multiple cancer types [1] [2] [3].
  • Apoptosis Markers: Induction of apoptosis can be confirmed by observing increased caspase-3 activity and downregulation of anti-apoptotic proteins like Bcl-2 [1] [4].

This compound's Mechanism of Action & Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and a logical workflow for designing combination therapy experiments.

G cluster_paths Pathways Inhibited by this compound This compound This compound HDAC HDAC (Class I/II) This compound->HDAC Dual Inhibition PI3K PI3K (Class I α, β, δ) This compound->PI3K Dual Inhibition MYC c-MYC Oncoprotein HDAC->MYC Reduces Transcription & Promotes Degradation AKT p-Akt (Inactive) PI3K->AKT Inhibits Activation AKT->MYC Suppresses Signaling Apoptosis Apoptosis Induction MYC->Apoptosis Downregulation Leads To Angiogenesis Angiogenesis Inhibition DNA_Damage DNA Damage & Replication Stress

Diagram Title: Key Signaling Pathways Targeted by this compound

G cluster_A1 Key Steps cluster_A2 Key Analyses Start Define Research Objective (e.g., Overcome Platinum Resistance) A1 In Vitro Combination Screening Start->A1 A2 Mechanism Investigation A1->A2 B1 Cell Viability Assays B2 Calculate Combination Index (CI) B3 Apoptosis Assay (Annexin V/PI) A3 Validate in 3D Models A2->A3 C1 Western Blot (p-Akt, Ac-H3, c-MYC) C2 Caspase-3 Activity Assay A4 In Vivo Efficacy Study A3->A4 End Data Analysis & Conclusion A4->End

Diagram Title: Experimental Workflow for Testing this compound Combinations

References

Fimepinostat stability and storage conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Stability Data

Form Recommended Storage Stability / Shelf Life Handling Instructions
Lyophilized Powder -20°C, desiccated [1] [2] ≥ 36 months (stable in lyophilized form) [1] Allow to warm to room temperature before opening. Centrifuge briefly before use.
Solution (in DMSO) -20°C [1] [2] ≤ 1 month (to prevent loss of potency) [1] Aliquot to avoid multiple freeze-thaw cycles. [1] [2]
Parameter Value Source
CAS Number 1339928-25-4 [1] [2]
Molecular Formula C23H24N8O4S [1]
Molecular Weight 508.6 g/mol [1]
Solubility in DMSO ~87 mg/mL (171.07 mM) [1]

Experimental Protocol: Stability Assessment

For a comprehensive stability study beyond supplier recommendations, you can adapt the forced degradation methodology used for similar compounds like vorinostat [3]. The workflow below outlines the key steps:

fimepinostat_stability_assessment Stability Assessment Workflow cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analytical Techniques Start Prepare Fimepinostat Solutions Stress Apply Stress Conditions Start->Stress Analyze Sample Analysis Stress->Analyze Acidic Acidic Hydrolysis (e.g., HCl) Stress->Acidic End Identify Degradation Products Analyze->End HPLC HPLC (SIAM Development) Analyze->HPLC Basic Basic Hydrolysis (e.g., NaOH) Oxidative Oxidative Stress (e.g., H2O2) Thermal Elevated Temperature Photolytic UV/VIS Light LCMS LC-MS/MS with H/D Exchange NMR NMR Spectroscopy

Key Steps Explained:

  • Stress Conditions: Expose this compound solutions to various stress conditions to simulate long-term degradation [3]:

    • Hydrolytic Degradation: Acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) conditions at elevated temperatures (e.g., 60-80°C).
    • Oxidative Degradation: Use oxidizing agents like hydrogen peroxide (H₂O₂).
    • Thermal Degradation: Incubate solid powder and solutions at elevated temperatures.
    • Photolytic Degradation: Expose to UV and visible light.
  • Sample Analysis and Characterization:

    • Use HPLC to develop a stability-indicating assay method (SIAM) that can separate this compound from its degradation products [3].
    • Employ LC-MS/MS with hydrogen/deuterium (H/D) exchange to characterize forced degradation products (FDPs) and understand fragmentation patterns [3].
    • Use NMR spectroscopy for definitive structural elucidation of major degradation products, especially if they can be isolated or synthesized [3].

Frequently Asked Questions (FAQs)

What is the solubility of this compound? this compound is highly soluble in DMSO (approximately 87 mg/mL) but is reported to be insoluble in water and ethanol [1].

How should I prepare stock solutions? For a 10 mM stock solution, dissolve 5.1 mg of this compound powder in 1 mL of DMSO. Aliquot immediately into working volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade potency over time [1] [2].

What are the signs of compound degradation? While specific color changes for this compound are not documented, a general decrease in potency in bioassays or the appearance of new peaks in HPLC chromatograms are strong indicators of degradation.

Is there stability data for aqueous buffers? No, the available data specifically addresses stability in DMSO. For assays requiring aqueous solutions, it is recommended to prepare a fresh DMSO stock dilution immediately before adding to the aqueous buffer.

Key Troubleshooting Guide

Problem Potential Cause Solution
Loss of bioactivity Solution stored beyond 1 month or subjected to multiple freeze-thaw cycles. Prepare fresh aliquots. Avoid repeated thawing. [1]
Precipitation in assay buffer Insolubility when DMSO stock is diluted into aqueous media. Ensure final DMSO concentration is tolerable by cells (<0.5%). Dilute fresh from stock.
New peaks in HPLC Compound degradation due to improper storage or exposure to stressful conditions. Verify storage temperature (-20°C). Check log of solution age. Repeat analysis with a fresh aliquot. [3]

References

reducing Fimepinostat off-target effects research

Author: Smolecule Technical Support Team. Date: February 2026

Fimepinostat Overview & Research Findings

This compound is a first-in-class, oral small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) [1] [2]. This dual-action is designed to concurrently disrupt interconnected oncogenic signaling pathways, which is a key consideration for its activity profile [1].

The table below summarizes core quantitative data from recent preclinical studies investigating this compound across different cancer types.

Cancer Model Key Findings Proposed Primary Mechanism Citation/Year
Hepatocarcinoma (HCC) Potent inhibitory effects on HCC cell lines and primary cells in vitro; suppressed tumors in vivo. Inhibition of PI3K/AKT/mTOR pathway and downregulation of c-Myc. [3] Front Pharmacol. 2021
Pleural Mesothelioma Majority of 22 PM cell lines were sensitive; higher efficacy in cell lines with c-Myc overexpression. Dual HDAC and PI3K inhibition; efficacy correlated with c-Myc expression levels. [4] Cells. 2025
Small Cell Lung Cancer (SCLC) Decreased MYC expression; effective as single agent and in combination with platinum-etoposide in vivo. Suppression of MYC-driven platinum resistance via dual PI3K/HDAC inhibition. [5] J Exp Clin Cancer Res. 2023
HIV-1 Latency Reversal Potent latency-reversing agent in CD4+ T cells, comparable to Romidepsin. HDAC inhibition without inducing T-cell activation or proliferation. [6] PMC. 2019

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments used in this compound research, which you can adapt for your own investigations.

3D Spheroid Cell Viability Assay

This protocol is adapted from a 2021 study screening anti-hepatocarcinoma drugs [3].

  • Step 1: Fabricate Agarose Microwells

    • Create stamp-like molds using Solidwork software and a UV-LED 3D printing system.
    • Add 2% (w/v) melted agarose to a 96-well plate (170 µl/well).
    • Use a sterilized mold to shape the liquid agarose and remove it once the agarose has cooled.
    • Saturate the agarose microwells with Dulbecco’s Modified Eagle’s Medium (DMEM) before use.
  • Step 2: Form Spheroids

    • Seed HCC cell lines (e.g., HuH-7, BEL-7402) onto the agarose microwell plate at a density of 1,500 cells per well.
    • Culture the cells in DMEM with 10% fetal bovine serum at 37°C with 5% CO₂ for 2-3 days to allow spheroid formation.
  • Step 3: Drug Treatment and Viability Measurement

    • After spheroids form, add this compound diluted in culture medium. For initial screening, a concentration of 10 µM was used [3].
    • Incubate for 3 days.
    • Measure cell viability using the CellTiter-Glo 3D Cell Viability Assay according to the manufacturer's instructions.
    • Calculate the inhibition ratio: (Fluorescence_control - Fluorescence_experimental) / (Fluorescence_control - Fluorescence_blank).
    • Calculate the half-maximal inhibitory concentration (IC₅₀) using the Probit method in statistical software like SPSS.
Western Blotting for Mechanism Validation

This method confirms target engagement and downstream effects, such as downregulation of c-Myc [3] [5].

  • Step 1: Prepare Cell Lysates

    • Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Step 2: Protein Separation and Transfer

    • Resolve equal amounts of protein via SDS-PAGE.
    • Transfer the separated proteins to a PVDF membrane.
  • Step 3: Antibody Incubation

    • Block the membrane with Odyssey blocking buffer.
    • Incubate with specific primary antibodies overnight at 4°C. Key antibodies for validating this compound's mechanism include:
      • pAKT (Ser473) to confirm PI3K pathway inhibition.
      • Acetyl-Histone H3 (Lys9) to confirm HDAC inhibition.
      • c-MYC to assess downstream oncogene suppression.
      • β-Actin as a loading control.
  • Step 4: Detection

    • Incubate with IRDye fluorescent-conjugated secondary antibodies.
    • Detect protein bands using an Odyssey Infrared imaging system or similar.

Troubleshooting Common Research Issues

Q1: How can I confirm that observed effects are due to the dual inhibition and not primarily to one pathway?

  • A: It is essential to use a combination of functional and biochemical assays.
    • Biochemical Target Engagement: Use Western blotting to demonstrate simultaneous on-target effects shortly after treatment (e.g., within a few hours). Look for:
      • Reduced pAKT as proof of PI3K inhibition [5].
      • Increased Acetyl-Histone H3 as proof of HDAC inhibition [5].
    • Functional Comparison: Compare this compound's effects side-by-side with selective PI3K and HDAC inhibitors. A synergistic or superior effect from the dual inhibitor, especially in suppressing a key downstream node like c-Myc, validates the dual-mechanism approach [3] [1] [5].

Q2: Our in vitro models show efficacy, but how can we better predict in vivo activity?

  • A: Transition from 2D to more physiologically relevant 3D models before moving to in vivo studies.
    • Use 3D Spheroid Cultures: As detailed in the protocol above, 3D cultures better mimic the tumor microenvironment and drug penetration barriers [3]. The use of primary cancer cells in this system can further improve predictive power [3].
    • In Vivo Validation: For in vivo studies, a recommended dose of 60 mg/kg administered orally once daily has been used effectively in mouse models of SCLC. Tumor growth inhibition and biomarker analysis (e.g., reduced c-Myc in tumor tissue) should be assessed [5].

Q3: The cytotoxicity in our cell lines is high. What are the common dose-limiting toxicities, and how can they be monitored?

  • A: Preclinical and clinical studies have identified several key toxicities.
    • Hematological Toxicities: Monitor for thrombocytopenia (low platelet count) and neutrophil decrease through complete blood counts [1] [2].
    • Non-Hematological Toxicities: Common issues include diarrhea, fatigue, nausea, and hyperglycemia [1] [2]. In a phase 1 trial, dose-limiting toxicities were diarrhea and hyperglycemia [2].
    • Dosing Schedule: Note that a intermittent dosing schedule (e.g., 5 days on, 2 days off per 21-day cycle) was established to improve tolerability in clinical trials [1] [2].

Visualizing the Workflow and Mechanism

To clearly understand the experimental workflow and drug mechanism, I have created the following diagrams using DOT language.

fimepinostat_research start Plan this compound Experiment in_vitro In Vitro Analysis start->in_vitro in_vivo In Vivo Validation start->in_vivo mech Mechanism Investigation start->mech model_2d model_2d in_vitro->model_2d 2D Culture model_3d model_3d in_vitro->model_3d 3D Spheroid (preferred) mouse_model mouse_model in_vivo->mouse_model Mouse Xenograft western western mech->western Western Blot assay_viab assay_viab model_2d->assay_viab Viability Assay model_3d->assay_viab calc_ic50 calc_ic50 assay_viab->calc_ic50 Calculate IC₅₀ admin admin mouse_model->admin Oral Gavage (60 mg/kg) measure_tumor measure_tumor admin->measure_tumor Tumor Volume & Biomarkers target_pi3k target_pi3k western->target_pi3k p-AKT ↓ target_hdac target_hdac western->target_hdac Ac-H3 ↑ downstream downstream western->downstream c-MYC ↓

Diagram Title: this compound Research Workflow

fimepinostat_mechanism cluster_pi3k PI3K Inhibition cluster_hdac HDAC Inhibition fimp This compound pi3k_node Inhibits PI3K α, β, δ fimp->pi3k_node hdac_node Inhibits HDAC 1, 2, 3, 10 fimp->hdac_node akt akt pi3k_node->akt p-AKT ↓ mtor mtor akt->mtor mTOR Signaling ↓ degrade_myc degrade_myc mtor->degrade_myc Promotes c-MYC Ubiquitination & Degradation myc_suppress Potent Suppression of c-MYC Oncogene degrade_myc->myc_suppress Combined Effect histone histone hdac_node->histone Histone Acetylation ↑ repress_myc repress_myc histone->repress_myc Represses MYC Gene Transcription repress_myc->myc_suppress outcomes Apoptosis ↑ | Cell Cycle Arrest (G2/M) | Tumor Growth Inhibition myc_suppress->outcomes Leads to

Diagram Title: this compound Dual Mechanism of Action

References

Fimepinostat Dosing Regimens in Preclinical and Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing schedules and durations from recent research, which can serve as a reference for designing your experiments.

Cancer Model / Context Recommended Dose Schedule Treatment Duration Primary Endpoint/Outcome Source / Citation
Diffuse Large B-Cell Lymphoma (Clinical) 60 mg Once daily, 5 days on/2 days off per 21-day cycle Cycles repeated until disease progression or unacceptable toxicity Recommended Phase 2 dose (RP2D); anti-tumor activity [1]
Endometrial Cancer (Preclinical) 50-100 mg/kg Oral gavage, specific schedule not detailed Not specified; assessed at tumor volume endpoint Significant tumor growth inhibition [2]
Glioblastoma (Preclinical) 10 mg/kg Oral gavage, daily 21 days Significant inhibition of tumor growth; enhanced survival [3]
Pediatric Brain Tumors (Clinical Trial) To be determined (Phase 1) To be determined (Phase 1) Not specified in available document Safety, tolerability, and target engagement [4]
Cushing's Disease (Clinical Trial) 30 mg / 60 mg Once daily 4 weeks Short-term safety and efficacy pilot study [5]

Detailed Experimental Protocols for In Vivo Studies

To help you replicate and build upon these studies, here is a detailed methodology for assessing fimepinostat efficacy in a mouse xenograft model, based on the approaches used in the search results.

  • Cell Line and Culture: Use human cancer cell lines relevant to your research (e.g., U87 for glioblastoma [3]). Culture cells in recommended media (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO₂ [3].
  • Xenograft Model Establishment: Subcutaneously inject 5×10⁶ cells, resuspended in a 50% (v/v) Matrigel solution, into the flanks of 4-6 week old female athymic nude mice [3] [6].
  • Randomization and Dosing: Randomize mice into control and treatment groups when tumor volumes reach approximately 150-200 mm³. Calculate tumor volume using the formula: (width² × length)/2 [3] [6].
  • Drug Formulation and Administration: Formulate this compound in 30% Captisol solution [2] [6]. Administer to the treatment group via oral gavage daily at the chosen dose (e.g., 10 mg/kg for glioblastoma [3]). Administer an equal volume of the vehicle solution (30% Captisol) to the control group.
  • Tumor Monitoring and Endpoint: Monitor tumor volume and mouse body weight every 3-5 days. The typical study duration is 21 days [3], or you can establish a specific tumor volume endpoint (e.g., 800 mm³) as a humane endpoint [6].

Troubleshooting Common In Vivo Experiment Issues

Here are some common challenges you might encounter and potential solutions, drawn from the experimental contexts.

  • Issue: Inconsistent anti-tumor efficacy between experiments

    • Potential Cause & Solution: The metabolic state of the animal model can influence drug efficacy. One study found this compound was most effective in reducing tumor growth in mice on high-fat diets [2]. Ensure consistency and consider reporting the diet of your animal models. Monitor serum IGF-1 levels as a potential pharmacodynamic biomarker for drug effect [2].
  • Issue: Excessive toxicity or animal weight loss

    • Potential Cause & Solution: The chosen dose or schedule may be too aggressive. Consider implementing an intermittent dosing schedule. The clinical RP2D for lymphoma uses a "5 days on, 2 days off" weekly schedule [1], which could be adapted for preclinical studies to improve tolerability.
  • Issue: Poor solubility or stability of the drug formulation

    • Potential Cause & Solution: Using an incorrect formulation vehicle can lead to inconsistent dosing. Adhere to the established formulation guidelines. The cited studies consistently use 30% Captisol as the vehicle for in vivo administration [2] [6].

Mechanism of Action & Experimental Workflow

To help visualize the drug's mechanism and the flow of a typical in vivo efficacy experiment, refer to the following diagrams.

fimepinostat_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Monitoring Phase cluster_analysis Analysis Phase start In Vivo Efficacy Experiment cell_culture Culture Cancer Cell Line start->cell_culture xenograft Establish Xenograft Model cell_culture->xenograft randomization Randomize Mice (At ~150-200 mm³) xenograft->randomization formulate Formulate this compound in 30% Captisol randomization->formulate administer Oral Gavage Administration formulate->administer monitor Monitor Tumor Volume & Animal Weight administer->monitor endpoint Reach Study Endpoint (Time or Volume) monitor->endpoint Every 3-5 days process Process Tumors (Weight, Western Blot) endpoint->process analyze Analyze Data (Growth Curves, Statistics) process->analyze

Diagram 1: In Vivo Efficacy Experiment Workflow

fimepinostat_mechanism cluster_inhibition Dual Inhibition cluster_downstream Key Downstream Effects This compound This compound pi3k_node PI3K Inhibition This compound->pi3k_node hdac_node HDAC Inhibition This compound->hdac_node downregulate Oncogene Downregulation (MYC, HER2) pi3k_node->downregulate Suppresses Akt/mTOR restore Restoration of PR Expression pi3k_node->restore anti_angiogenesis Inhibition of Angiogenesis pi3k_node->anti_angiogenesis hdac_node->downregulate Increases histone acetylation hdac_node->restore apoptosis Induction of Apoptosis hdac_node->apoptosis Upregulates p21 outcome Suppressed Tumor Growth downregulate->outcome restore->outcome apoptosis->outcome anti_angiogenesis->outcome

Diagram 2: this compound's Mechanism of Action in Cancer Models

Key Considerations for Protocol Optimization

When optimizing the schedule for your specific research, please consider:

  • Combination Therapy: this compound shows synergistic effects with other agents. In glioblastoma models, it acted synergistically with temozolomide [3]. In small cell lung cancer, it overcame platinum resistance and was combined with carboplatin/etoposide [6]. In endometrial cancer, it resensitized tumors to progestin therapy [2]. Explore rational combinations based on your cancer model's biology.
  • Biomarker Integration: Incorporate biomarker analysis to assess target engagement and mechanism of action. Key biomarkers from research include:
    • Reduction in p-AKT and increase in acetyl-histone H3 to confirm dual PI3K/HDAC inhibition [2] [6].
    • Downregulation of c-MYC expression, a key oncogenic target of this compound [3] [6] [7].
    • Serum IGF-1 levels were identified as a potential surrogate biomarker for drug effect in endometrial cancer models [2].

References

Preclinical Efficacy Comparison of Fimepinostat vs. Standard Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Fimepinostat's performance from recent preclinical studies.

Cancer Type Model System This compound Efficacy Standard Chemo Efficacy Key Findings & Synergy Source
Small Cell Lung Cancer (SCLC) Platinum-resistant mouse model Doubled survival time vs. control [1] [2] Platinum/Etoposide: Developed resistance [1] Effective in MYC-driven platinum resistance; combination with platinum/etoposide significantly increased survival [1].
Glioblastoma Mouse xenograft model Significant tumor growth inhibition [3] Temozolomide: Moderate efficacy [3] Synergistic effect (Combination Index, CI <1) with Temozolomide; combination most effective, prolonging survival vs. either monotherapy [3].
Hepatocarcinoma (HCC) In vitro 3D cell culture & mouse model Potent inhibitory effects on cell lines and primary cells; suppressed tumors in vivo [4] Information not specified in source Identified as a potent candidate anti-HCC agent via a novel 3D drug screening method [4].
Endometrial Cancer Mouse xenograft model (high-fat diet) Effectively inhibited tumor progression and increased mouse survival [5] Progestin therapy: Often loses efficacy [5] Restored progesterone receptor expression, potentially re-sensitizing tumors to hormone therapy [5].

Mechanism of Action and Experimental Workflows

This compound (CUDC-907) is a first-in-class, dual-targeting agent that simultaneously inhibits PI3K (Phosphoinositide 3-Kinase) and HDAC (Histone Deacetylase) [4] [3]. This dual action disrupts two key signaling pathways that cancer cells use to grow and survive.

  • PI3K Pathway Inhibition: Blocks the PI3K/AKT/mTOR signaling cascade, a central driver of cell proliferation and survival. This leads to downregulation of downstream oncogenes like c-Myc [4] [1].
  • HDAC Inhibition: Increases histone acetylation, leading to a more open chromatin structure. This can reactivate tumor suppressor genes and cause cell cycle arrest and apoptosis [5].

The synergy between these two actions is critical. For example, HDAC inhibition can help overcome resistance mechanisms that often develop against PI3K inhibitors alone [5]. A key mechanism behind this compound's efficacy in resistant cancers is its potent downregulation of the MYC oncoprotein [1], a notoriously difficult target and a known driver of chemotherapy resistance.

G This compound This compound PI3K_Inhibition PI3K Inhibition This compound->PI3K_Inhibition HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition AKT_Inhibition Suppresses AKT/mTOR PI3K_Inhibition->AKT_Inhibition Gene_Re_Expression Re-expresses Tumor Suppressors HDAC_Inhibition->Gene_Re_Expression Myc_Downregulation Downregulates c-MYC AKT_Inhibition->Myc_Downregulation Apoptosis_Activation Induces Apoptosis Myc_Downregulation->Apoptosis_Activation Antitumor_Effect Synergistic Antitumor Effect Apoptosis_Activation->Antitumor_Effect Cell_Cycle_Arrest Cell Cycle Arrest Gene_Re_Expression->Cell_Cycle_Arrest Cell_Cycle_Arrest->Antitumor_Effect

Detailed Experimental Protocols

The compelling preclinical data for this compound is generated through standardized, rigorous experimental workflows. Key methodologies are outlined below.

1. In Vitro Drug Screening (2D/3D Cultures) This process identifies and validates potential drug candidates like this compound from a large library of compounds [4] [1].

G Step1 Cell Plating (2D or 3D Spheroid Culture) Step2 Drug Treatment (Incubation for 72h - 7 days) Step1->Step2 Step3 Viability Assay (e.g., Alamar Blue, CellTiter-Glo) Step2->Step3 Step4 Data Analysis (IC50, Z-score, % Viability) Step3->Step4 Output Output: Hit Identification & IC50 Step4->Output

Key steps include:

  • Cell Plating: Cancer cells are seeded in plates, often using a novel 3D spheroid culture to better mimic the in vivo tumor environment [4].
  • Drug Treatment: Cells are treated with the drug candidate. In high-throughput screens, this is done using liquid handling robotics [1].
  • Viability Assay: A reagent like Alamar Blue or CellTiter-Glo is added. The resulting fluorescence or luminescence is measured, correlating with the number of living cells [4] [1].
  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated. In large screens, a Z-score (e.g., < -3) is used to identify statistically significant "hits" [1].

2. In Vivo Efficacy and Survival Studies Promising in vitro results are then tested in animal models to confirm efficacy in a living organism [1] [3].

G A Tumor Inoculation (Cell line or PDX in mice) B Tumor Establishment (Wait until ~150-200 mm³) A->B C Randomized Grouping (Control, Chemo, this compound, Combo) B->C D Drug Administration (Oral gavage or injection) C->D E Monitor Tumor & Survival (Calipers, CT scans) D->E F Endpoint Analysis (Tumor weight, biomarker tests) E->F Output Output: Tumor Growth Curves & Survival Data F->Output

Key steps include:

  • Tumor Establishment: Mice receive injections of cancer cells under the skin (flank model) or have tumors induced genetically [1] [3].
  • Treatment: Once tumors are palpable, mice are randomly divided into groups receiving vehicle, standard chemotherapy, this compound, or a combination [3].
  • Monitoring: Tumor dimensions are measured regularly with calipers, and volume is calculated. Overall survival is tracked as the primary endpoint for efficacy [1].
  • Analysis: At the end of the study, tumors are extracted and analyzed (e.g., Western Blot) to confirm the drug's mechanism of action on biomarkers like p-AKT and c-MYC [1] [3].

Interpretation Guide for Researchers

When evaluating these results, please consider the following:

  • Preclinical vs. Clinical Data: The data presented here are from preclinical studies. While highly promising, they are not a guarantee of success in human clinical trials. The jump from animal models to human patients has a high failure rate [6].
  • Clinical Trial Status: this compound has been used in clinical trials for other cancers (like lymphomas), and initial discussions about trials for SCLC are underway [2]. This suggests a known safety profile, which can accelerate its path for new cancer types.
  • Mechanistic Advantage: The dual PI3K/HDAC inhibition and ability to target MYC present a compelling mechanistic rationale for overcoming chemotherapy resistance, a major unmet need in oncology [1].

References

Validated & Exploratory Biomarkers for Fimepinostat

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Category Specific Biomarker Evidence Level Predictive Value for Response Associated Cancers
Genetic Alteration MYC alteration (rearrangement, copy number gain) [1] [2] Phase 2 Clinical Trial Positive DLBCL/HGBL [1] [2]
Protein Expression MYC-IHC ≥40% [1] Phase 2 Clinical Trial (Primary Endpoint) Modest (15% ORR) DLBCL/HGBL [1]
Protein Activity Signature 3-protein VIPER signature [1] [2] Exploratory Analysis (Phase 1 & 2) High (≥85% PPV/NPV) DLBCL/HGBL [1] [2]
Protein Expression (Preclinical) c-Myc overexpression [3] Preclinical In Vitro Positive (Sensitivity) Pleural Mesothelioma [3]
Serum Biomarker (Preclinical) IGF-1 [4] Preclinical In Vivo Potential Surrogate Marker Endometrial Cancer [4]

Detailed Experimental Data and Protocols

The supporting data for these biomarkers comes from well-defined clinical trials and preclinical studies.

Clinical Trial Outcomes

The primary evidence comes from a pooled analysis of Phase 1 and 2 trials in patients with R/R DLBCL/HGBL.

  • Overall Response in MYC-altered population: In the pooled dataset of 63 patients with MYC-altered disease, the overall response rate (ORR) was 22%. Notably, seven of these responding patients remained on treatment for approximately two years or longer, indicating durable responses in a subset of patients [1].
  • Comparative Performance of Biomarkers: While the primary endpoint of the phase 2 trial (ORR in patients with MYC-IHC ≥40%) was 15%, the subsequent exploratory analysis using the VIPER algorithm demonstrated a significantly more powerful predictive capacity [1] [2].
VIPER Analysis Methodology

The VIPER (Virtual Inference of Protein-activity by Enriched Regulon) analysis is a key methodology for the novel biomarker signature.

  • Principle: VIPER is a computational algorithm that infers protein activity from gene expression data. It does this by analyzing the expression levels of a protein's entire set of target genes (its "regulon"), providing a more functional readout than gene expression alone [5] [6].
  • Workflow in Fimepinostat Studies:
    • Gene Expression Profiling: Tumor samples from patients in the clinical trials underwent RNA sequencing.
    • Protein Activity Inference: The VIPER algorithm was applied to this data to calculate activity levels for thousands of proteins.
    • Signature Identification: A comparative analysis identified a specific set of Master Regulator (MR) proteins whose activities were most differential between responders and non-responders.
    • Classifier Training: A classifier was trained on this 3-protein activity signature, which achieved positive and negative predictive values of ≥85% for identifying patients likely to respond to this compound [1] [2].

Mechanism of Action & Biomarker Rationale

The biomarkers' biological relevance is rooted in this compound's unique dual mechanism of action, which converges on the oncoprotein Myc.

fimepinostat_mechanism This compound Dual Mechanism Converges on Myc Oncoprotein This compound This compound HDAC_Inhibition HDAC Inhibition (Class I/II) This compound->HDAC_Inhibition PI3K_Inhibition PI3K Inhibition (Class I α,β,δ) This compound->PI3K_Inhibition MYC_Transcription MYC Gene Transcription HDAC_Inhibition->MYC_Transcription Decreases MYC_Translation mRNA Translation HDAC_Inhibition->MYC_Translation Decreases Ubiquitin_Degradation Ubiquitin-Mediated Degradation PI3K_Inhibition->Ubiquitin_Degradation Enhances MYC_mRNA MYC mRNA MYC_Transcription->MYC_mRNA MYC_mRNA->MYC_Translation MYC_Protein Myc Oncoprotein MYC_Translation->MYC_Protein Ubiquitin_Degradation->MYC_Protein Reduces

This diagram illustrates how this compound's dual inhibition leads to synergistic suppression of the Myc oncoprotein, explaining the drug's heightened activity in MYC-altered cancers and the rational basis for the VIPER-derived protein activity signature [2] [3].

Summary and Research Outlook

For researchers and drug development professionals, the current data suggests:

  • MYC alteration serves as a foundational genetic biomarker for identifying lymphomas that may be vulnerable to this compound.
  • The 3-protein VIPER activity signature represents a highly promising, mechanistically grounded tool for precise patient stratification, with superior predictive power over IHC-based MYC protein quantification alone.
  • Ongoing research is exploring the utility of this compound and its associated biomarkers in solid malignancies, such as endometrial cancer and pleural mesothelioma, where preclinical data shows a correlation between c-Myc expression and drug sensitivity [4] [3].

References

Fimepinostat MYC-altered disease response validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Validation in Lymphoma

The most robust clinical data for fimepinostat comes from studies on relapsed/refractory Diffuse Large B-Cell Lymphoma (DLBCL). The table below summarizes the key efficacy data from pooled analyses of Phase 1 and Phase 2 trials.

Study Detail MYC-Altered Patients (Pooled Analysis) Phase 2 Study (MYC-IHC ≥40%)
Patient Population Relapsed/Refractory (R/R) DLBCL and High-Grade B-Cell Lymphoma (HGBL) [1] [2] R/R DLBCL/HGBL with MYC protein expression ≥40% [2]
Objective Response Rate (ORR) 22% (14 out of 63 patients) [2] 15% [2]
Response Breakdown 9 Complete Responses (CR), 10 Partial Responses (PR) across all 105 patients in studies [1] Information not specified in sources
Duration of Response (DOR) Median DOR of 13.6 months in MYC-altered patients; some responses ongoing at data cut-off [1] Information not specified in sources
Key Findings Responses can require multiple cycles (median time to first response was 2.5 months). Patients with lower disease burden derived greater clinical benefit [1]. Led to exploratory analyses that identified a 3-protein biomarker signature with high predictive value [2].

Preclinical Evidence Across Solid Tumors

Preclinical studies indicate that this compound's potential extends beyond lymphoma to various solid tumors characterized by MYC dysregulation or platinum resistance, as summarized below.

Cancer Type Experimental Model Key Findings on Efficacy & Mechanism

| Small Cell Lung Cancer (SCLC) | - In vitro cell lines

  • Genetically engineered mouse models (GEMM)
  • Patient-derived xenografts (PDX) [3] | - Overcomes platinum resistance driven by MYC [3].
  • Single-agent activity comparable to platinum-etoposide chemotherapy [3].
  • Synergistic effect when combined with platinum-etoposide, significantly increasing survival in mice [3]. | | Pleural Mesothelioma | - Panel of 22 PM cell lines (2D and 3D models)
  • Isogeneic cisplatin-sensitive/resistant cell pairs [4] | - High sensitivity linked to c-Myc expression and MYC gene amplification [4].
  • Effective in cisplatin-insensitive cell lines [4].
  • Synergistic effect with cisplatin, even in resistant cells [4]. | | Hepatocellular Carcinoma (HCC) | - HCC cell lines in 3D culture
  • Primary HCC cells
  • Mouse xenograft models [5] | - Potent inhibitory effect in vitro and in vivo [5].
  • Mechanism involves inhibition of PI3K/AKT/mTOR pathway and downregulation of c-Myc [5]. | | Endometrial Cancer | - EC cell lines in vitro
  • Xenograft models in mice [6] | - Inhibits tumor growth and increases mouse survival [6].
  • Restores progesterone receptor expression, potentially re-sensitizing tumors to hormone therapy [6]. |

Key Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies cited in the search results.

  • In Vitro Drug Screening (SCLC) [3]: A high-throughput screen was performed using 355 kinase inhibitors. Cells were plated in 384-well plates and treated with compounds. Viability was assessed after 7 days using Alamar blue fluorescence. Hits were identified by a Z-score lower than -3.
  • In Vivo Efficacy Studies (SCLC & Endometrial Cancer) [3] [6]:
    • SCLC: Efficacy was tested in transplant models (cell line-derived and PDX) and an autochthonous GEMM. This compound (70 mg/kg) was administered daily orally. In combination studies, it was given with weekly carboplatin and etoposide [3].
    • Endometrial Cancer: Xenograft models were established in mice on different diets. The drug was formulated in 30% Captisol and administered according to Curis guidelines [6].
  • Mechanism Investigation [3] [6]: Standard Western blotting was used to analyze protein expression and pathway modulation. Key targets examined include MYC protein levels, phosphorylated AKT (pAkt), acetylated histone H3, and apoptosis markers.

Mechanism of Action and Pathway

This compound is a first-in-class, oral, dual inhibitor of HDAC (class I and II) and PI3K (class I α, β, δ) [4] [7]. In the context of MYC-driven cancers, it targets the oncoprotein through multiple mechanisms:

  • Transcriptional Inhibition: Suppresses MYC gene transcription [1].
  • Post-Translational Regulation: Enhances proteasomal degradation of the MYC protein, partly by inhibiting PI3K-mediated ubiquitination [1].
  • Pathway Synergy: Concurrent HDAC and PI3K inhibition disrupts complementary oncogenic pathways, leading to greater downregulation of MYC and associated genes than either approach alone [4].

The diagram below illustrates this multi-modal mechanism of action.

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition PI3K_Inhibition PI3K Inhibition This compound->PI3K_Inhibition H3_Hyperacetylation Histone H3 Hyperacetylation HDAC_Inhibition->H3_Hyperacetylation AKT_Phospho_Inhibition p-AKT (Activation) ↓ PI3K_Inhibition->AKT_Phospho_Inhibition MYC_Ubiquitination_Inhibition Altered MYC Ubiquitination PI3K_Inhibition->MYC_Ubiquitination_Inhibition Partially via MYC_Transcription_Suppression MYC Gene Transcription ↓ H3_Hyperacetylation->MYC_Transcription_Suppression MYC_Protein_Downregulation MYC Oncoprotein Downregulation MYC_Transcription_Suppression->MYC_Protein_Downregulation MYC_Ubiquitination_Inhibition->MYC_Protein_Downregulation Apoptosis_Growth_Arrest Apoptosis & Growth Arrest MYC_Protein_Downregulation->Apoptosis_Growth_Arrest

Interpretation and Research Implications

  • Patient Selection Biomarkers: The data strongly support MYC alteration as a key biomarker for patient selection in lymphoma [1] [2]. Further research is needed to validate biomarkers in solid tumors.
  • Overcoming Treatment Resistance: this compound shows particular promise in platinum-resistant SCLC and cisplatin-resistant mesothelioma, positioning it as a potential strategy for treating refractory disease [3] [4].
  • Rational Combination Therapies: The observed synergy with standard chemotherapy (e.g., platinum-etoposide in SCLC) supports the development of rational combination regimens to improve depth and duration of response [3] [4].

References

Comparative Efficacy of Fimepinostat Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key preclinical findings on fimepinostat's efficacy across different cancer types, providing a direct comparison of its performance.

Cancer Type Experimental Model Key Efficacy Findings Proposed Mechanism of Action Combination Therapy & Synergy

| Endometrial Cancer | In vitro (ECC1, KLE, Ishikawa H, Hec50 cell lines) and in vivo (mouse xenograft) models [1] | - Inhibited cancer cell proliferation.

  • Inhibited tumor growth in vivo, particularly effective in high-fat-diet mice.
  • Restored progesterone receptor (PR) expression.
  • Reduced serum IGF-1 levels. | - Dual inhibition of PI3K/AKT/mTOR and HDAC pathways [1].
  • Downregulation of p-AKT, p-rS6, p-4EBP1, Myc, and HER2 [1].
  • Upregulation of FOXO1, p21, and H3Ace [1].
  • Induction of intrinsic and extrinsic apoptosis [1]. | Re-sensitized tumors to progestin therapy [1]. | | Glioblastoma | In vitro (T98G, A172, U251, U87, U373 cell lines) and in vivo (mouse xenograft) models [2] | - Inhibited cell proliferation (IC50 < 50 nM in most lines).
  • Induced dose-dependent apoptosis.
  • Significantly inhibited tumor growth in vivo.
  • Inhibited angiogenesis in vitro. | - Suppression of Akt/MYC signaling [2].
  • Downregulation of Bcl-2 and activation of caspase-3 [2]. | Synergistic effect with temozolomide (Combination Index, CI < 1) [2]. | | Diffuse Large B-Cell Lymphoma (DLBCL) | Preclinical models (as cited in a glioblastoma study) [2] | Effectively suppressed tumor growth. | Reduction of MYC expression and induction of apoptosis [2]. | Information not specified in provided search results. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the methodologies used in the key experiments cited above.

  • Cell Viability and Proliferation Assays:

    • WST-1 Assay: Used for endometrial cancer studies. Cells were seeded in 96-well plates and treated with compounds for 72 hours. Viability was measured colorimetrically to determine IC50 values [1].
    • BrdU Incorporation Assay: Used for glioblastoma studies. Cells were treated with this compound for 72 hours, and proliferation was measured by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA [2].
    • Synergy Analysis (Endometrial Cancer): Ishikawa cells were treated with this compound and progestin (MPA or progesterone) in 96-well plates for 72 hours. Cell proliferation was assessed using a resazurin assay, and synergistic effects were analyzed using the SynergyFinder web tool [1].
    • Combination Index Analysis (Glioblastoma): Glioblastoma cells were treated with this compound and temozolomide in a fixed ratio. After treatment, cell proliferation was assessed via BrdU assay. The Combination Index (CI) was calculated using Compusyn software, where a CI < 1 indicates synergy [2].
  • Apoptosis Assays:

    • Annexin V/7-AAD Staining & Flow Cytometry (Glioblastoma): After this compound treatment, cells were stained with Annexin V-FITC and 7-AAD. The percentage of early apoptotic (Annexin V+/7-AAD-) and late apoptotic (Annexin V+/7-AAD+) cells was quantified using flow cytometry [2].
    • Caspase-3/7 Activity Assay (Glioblastoma): Cells were treated with this compound for 48 hours. Caspase-3/7 activity was measured using a luminescent Caspase-Glo assay kit [2].
    • Western Blotting (Both Studies): Protein expression from cell or tumor tissue lysates was analyzed by western blotting. Key targets included phospho/total AKT, Myc, Bcl-2, Bcl-xL, and markers of pathway inhibition (p-rS6, p-4EBP1) and apoptosis [1] [2].
  • In Vivo Efficacy Studies:

    • Endometrial Cancer Xenograft: Mice were fed a high-fat diet or normal chow. Once tumors were established, they were treated with CUDC-907 formulated in 30% Captisol. Tumor growth and mouse survival were monitored. Serum biomarkers were analyzed using ELISA [1].
    • Glioblastoma Xenograft: Mice with subcutaneous U87 cell-derived tumors were randomly assigned to control, temozolomide, this compound, or combination groups. Drugs were administered daily by oral gavage for 21 days. Tumor volume was measured regularly, and survival was tracked [2].
  • Angiogenesis Assay (Glioblastoma)

    • Capillary Network Formation: Glioblastoma microvascular endothelial cells (GMECs) were isolated from patient tissues. The cells were placed on a Matrigel matrix, and the inhibition of capillary-like tube formation after this compound treatment was measured using image analysis [2].

Mechanism of Action and Signaling Pathways

This compound's unique activity stems from its simultaneous inhibition of two key oncogenic pathways: PI3K/AKT/mTOR and histone deacetylases (HDACs). The diagram below illustrates how this dual action leads to anti-tumor effects.

Fimepinostat_Mechanism cluster_pathways Dual Pathway Inhibition cluster_downstream Downstream Effects This compound This compound HDAC HDAC Inhibition This compound->HDAC PI3K PI3K Inhibition This compound->PI3K H3Ace Histone Acetylation (H3Ace) HDAC->H3Ace Upregulates pAKT p-AKT PI3K->pAKT Downregulates PR_Expr Restores PR Expression H3Ace->PR_Expr FOXO1_p21 Upregulates FOXO1, p21 PR_Expr->FOXO1_p21 p_rS6 p-rS6, p-4EBP1 pAKT->p_rS6 Myc_HER2 Downregulates Myc, HER2 p_rS6->Myc_HER2 Anti_Angio Inhibits Angiogenesis p_rS6->Anti_Angio Apoptosis Induces Apoptosis Myc_HER2->Apoptosis FOXO1_p21->Apoptosis

Interpretation of Key Findings and Clinical Relevance

  • Overcoming Resistance: In endometrial cancer, a key finding is this compound's ability to restore progesterone receptor (PR) expression [1]. This suggests a potential strategy to re-sensitize advanced, hormone-resistant tumors to progestin therapy.
  • Synergistic Potential: The synergistic effect (CI < 1) observed with temozolomide in glioblastoma models indicates that this compound can enhance the efficacy of standard chemotherapy, potentially allowing for lower doses of each drug and reduced toxicity [2].
  • Targeting the Tumor Microenvironment: The demonstration that this compound inhibits capillary network formation provides direct evidence of its anti-angiogenic activity, meaning it can attack the tumor's blood supply in addition to killing cancer cells [2].
  • Biomarker Identification: The reduction in serum IGF-1 levels following treatment in endometrial models positions IGF-1 as a potential surrogate serum biomarker for monitoring treatment response in future clinical trials [1].

References

Fimepinostat long-term response duration validation

Author: Smolecule Technical Support Team. Date: February 2026

Fimepinostat Profile and Mechanism of Action

This compound (also known as CUDC-907) is a novel, oral small molecule inhibitor. Its unique dual-targeting mechanism is the basis for its investigation in various cancers [1].

The table below summarizes its core characteristics:

Attribute Description
Drug Name This compound (CUDC-907) [1]
Classification Dual-acting inhibitor [2] [1]
Primary Targets PI3K (Class I isoforms) & Pan-Histone Deacetylase (HDAC) enzymes [2] [3] [1]
Key Mechanism Simultaneously inhibits the PI3K-AKT-mTOR signaling pathway and HDAC activity, leading to broad anti-tumor effects including growth arrest and apoptosis [3] [1] [4]. Preclinically, it shows greater efficacy than single-target inhibitors [2].
Main Investigated Cancers Diffuse Intrinsic Pontine Glioma (DIPG), recurrent Medulloblastoma, recurrent High-Grade Glioma (HGG) [2] [5], Hepatocarcinoma (HCC) [3], Endometrial Cancer [4], Small Cell Lung Cancer (SCLC) [6].

The following diagram illustrates the signaling pathways targeted by this compound and its combined effects:

architecture cluster_pi3k PI3K/AKT/mTOR Pathway cluster_hdac HDAC Inhibition PI3K_Signal Growth Factor Signals PI3K PI3K PI3K_Signal->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myc_1 c-Myc Expression mTOR->Myc_1 Cell_Growth Tumor Cell Growth & Survival Myc_1->Cell_Growth Apoptosis Induced Apoptosis & Cell Cycle Arrest HDAC HDAC Histone Histone Acetylation HDAC->Histone Represses Myc_2 c-Myc Downregulation HDAC->Myc_2 Downregulates PR_Expr PR Expression Histone->PR_Expr Increases This compound This compound (CUDC-907) This compound->PI3K Inhibits This compound->HDAC Inhibits

Key Clinical Trial Design

The most comprehensive clinical information available is for the PNOC016 trial (NCT03893487), which was an early-phase "target validation study" [2] [5] [7]. This study was designed to answer preliminary questions about the drug, not to measure long-term response.

  • Primary Objective: To confirm whether this compound successfully penetrates the blood-brain barrier by measuring its concentration in tumor tissue after oral administration [2].
  • Patient Cohorts: The study included children and young adults (ages 3-39) with specific hard-to-treat brain tumors: newly diagnosed Diffuse Intrinsic Pontine Glioma (DIPG), recurrent Medulloblastoma, or recurrent High-Grade Glioma (HGG) [5].
  • Treatment Schedule: Patients received this compound for 2-3 days before a scheduled biopsy or surgery, and then continued treatment in maintenance cycles (once daily for 5 days each week) [2] [5].
  • Planned Treatment Duration: Patients could receive the drug for up to 12 months, with the possibility of extension up to 24 months or longer if they were experiencing clinical benefit without excessive toxicity [2] [5].
  • Current Status: This study has closed to accrual and is no longer accepting new patients [2] [7].

References

Fimepinostat blood concentration tumor tissue correlation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Fimepinostat's Preclinical Efficacy

Cancer Type Key Findings Experimental Models Citation

| Glioblastoma | - In vitro: Nanomolar (nM) concentrations inhibited proliferation (IC~50~ < 50 nM) and induced apoptosis [1].

  • In vivo: 10 mg/kg dose significantly inhibited tumor growth and prolonged survival, with synergy observed alongside Temozolomide (5 mg/kg) [1]. | Cell lines (T98G, A172, etc.); Glioblastoma xenograft mouse model [1]. | [1] | | Pleural Mesothelioma | - In vitro: Majority of 22 cell lines were sensitive. Cisplatin-resistant cells showed higher sensitivity [2].
  • In vivo: Synergistic effect when combined with cisplatin [2]. | Panel of 22 PM cell lines; 2D and 3D spheroid models [2]. | [2] | | Endometrial Cancer | - In vitro: Rapid inhibition of PI3K/AKT pathway; restored progesterone receptor (PR) expression [3].
  • In vivo: Inhibited tumor progression in xenograft models, particularly in mice on high-fat diets [3]. | Endometrial cancer cell lines; Xenograft models in mice [3]. | [3] | | Hepatocarcinoma (HCC) | - In vitro: Potent inhibitory effects on HCC cell lines and primary cells (IC~50~ in low nM range) [4].
  • In vivo: Suppressed tumor growth in mouse models [4]. | HCC cell lines; Primary HCC cells; Tumor-bearing mouse model [4]. | [4] |

Mechanism of Action & Key Experimental Protocols

This compound (CUDC-907) is a dual inhibitor targeting Histone Deacetylases (HDAC) and Phosphoinositide 3-Kinases (PI3K) [5]. This dual action leads to:

  • Downregulation of oncogenes: Notably, it suppresses the expression and stability of the c-Myc oncoprotein, a key driver in many cancers [1] [2] [4].
  • Inhibition of key pathways: It blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival [3] [4].
  • Induction of apoptosis: Treatment leads to increased caspase-3 activity and downregulation of anti-apoptotic proteins like Bcl-2 [1].

The following diagram illustrates its primary mechanism of action and a common in vivo experimental workflow.

fimepinostat_workflow cluster_mechanism This compound (CUDC-907) Mechanism of Action cluster_protocol Common In Vivo Efficacy Protocol Fime This compound HDAC HDAC Inhibition Fime->HDAC PI3K PI3K Inhibition Fime->PI3K MycD c-Myc Downregulation HDAC->MycD Transcriptional Regulation AKT Suppresses AKT/ MYC Signaling PI3K->AKT Pathway Inhibition Apop Induces Apoptosis & Cell Cycle Arrest MycD->Apop AKT->Apop Angio Inhibits Angiogenesis AKT->Angio P1 1. Xenograft Establishment (Subcutaneous tumor cell injection) P2 2. Group Randomization (n=8 per group) P1->P2 P3 3. Treatment Administration (e.g., Vehicle, this compound 10 mg/kg, Temozolomide 5 mg/kg, Combination) P2->P3 P4 4. Endpoint Analysis (Tumor volume measurement, Survival monitoring, Protein analysis) P3->P4

The specific experimental protocols from the key studies are detailed below:

  • In Vitro Cell Viability and Apoptosis [1] [4]: Cells were treated with this compound at doses ranging from 5 nM to 500 nM for 72 hours. Proliferation was assessed using BrdU or WST-1 assays, and apoptosis was measured via Annexin V/7-AAD staining and flow cytometry. Caspase-3/7 activity was also quantified using luminescent assays.
  • In Vivo Xenograft Models [1] [3]: Studies used immunodeficient mice with subcutaneous tumor implants. After tumors reached a palpable size (e.g., ~150 mm³), mice were randomized into groups and treated daily via oral gavage for 21 days. Common regimens included This compound at 10 mg/kg, alone or in combination with other drugs like Temozolomide at 5 mg/kg. Tumor volume and animal survival were monitored.
  • Combination Index (CI) Analysis [1]: Researchers treated cells with this compound and other agents (e.g., Temozolomide) in fixed-ratio combinations. Cell proliferation was measured, and the Combination Index (CI) was calculated using software like Compusyn, where CI < 1 indicates synergy.
  • Capillary Network Formation Assay (Angiogenesis) [1]: To study anti-angiogenic effects, microvascular endothelial cells were seeded on a Matrigel matrix. After this compound treatment, the formation of capillary-like tube structures was observed under a microscope, and the total tube length was measured using image analysis software like ImageJ.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

508.16412245 Da

Monoisotopic Mass

508.16412245 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3S9RX35S5X

Wikipedia

Cudc-907

Dates

Last modified: 08-15-2023
1: Qian C, Lai CJ, Bao R, Wang DG, Wang J, Xu GX, Atoyan R, Qu H, Yin L, Samson M, Zifcak B, Ma AW, DellaRocca S, Borek M, Zhai HX, Cai X, Voi M. Cancer network  disruption by a single molecule inhibitor targeting both histone deacetylase activity and phosphatidylinositol 3-kinase signaling. Clin Cancer Res. 2012 Aug 1;18(15):4104-13. doi: 10.1158/1078-0432.CCR-12-0055. Epub 2012 Jun 12. PubMed PMID: 22693356.

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